Oclacitinib
Description
Properties
IUPAC Name |
N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016299 | |
| Record name | Oclacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-26-9 | |
| Record name | Oclacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oclacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCLACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oclacitinib's Mechanism of Action on the JAK1/STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The JAK/STAT Pathway in Inflammatory Response
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating the biological effects of numerous cytokines and growth factors. This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2] The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4]
The signaling process initiates when a cytokine binds to its specific cell-surface receptor, leading to the activation of receptor-associated JAKs.[5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus.[1][6][7] In the nucleus, STAT dimers bind to specific DNA sequences to modulate the transcription of target genes, many of which are involved in inflammation and pruritus.[6][7] Dysregulation of specific cytokines that utilize the JAK1 enzyme, in particular, has been implicated in atopic dermatitis and allergic skin diseases.[8]
Oclacitinib: A Selective JAK1 Inhibitor
This compound (marketed as Apoquel®) is a selective inhibitor of the Janus kinase family.[9][10] Its therapeutic effect stems from its ability to modulate the JAK-STAT signaling pathway by competitively binding to the ATP-binding pocket of JAK enzymes.[9] This action impedes the phosphorylation of STAT proteins, thereby downregulating the expression of pro-inflammatory and pruritogenic cytokines.[9] this compound demonstrates a preferential inhibition of JAK1, which is a key signaling partner for numerous cytokines involved in allergy, inflammation, and pruritus, such as IL-2, IL-4, IL-6, IL-13, and notably, IL-31.[3][6][11][12]
The diagram below illustrates the canonical JAK1/STAT signaling pathway and the specific point of intervention by this compound.
Quantitative Analysis of JAK Inhibition
The inhibitory activity of this compound has been quantified using isolated enzyme systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity across the JAK family. This compound is most potent against JAK1.[6][11][13][14]
| Enzyme | IC50 (nM) | Relative Selectivity (vs. JAK1) |
| JAK1 | 10 | 1.0x |
| JAK2 | 18 | 1.8x |
| TYK2 | 84 | 8.4x |
| JAK3 | 99 | 9.9x |
| Data sourced from isolated enzyme assays.[6][14] |
In cell-based assays, this compound demonstrates a clear preference for inhibiting the function of cytokines that depend on JAK1 for signaling.[6] It effectively inhibits cytokines that utilize JAK1/JAK3 (e.g., IL-2, IL-4) and JAK1/JAK2 (e.g., IL-6, IL-31) receptor complexes, with IC50 values ranging from 36 to 249 nM.[6][11] Conversely, it has minimal effect on cytokines that signal through JAK2/JAK2 or JAK2/TYK2 pairs, such as erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF), with IC50 values exceeding 1000 nM.[6][11] This cellular selectivity underscores that the therapeutic effects of this compound are primarily driven by the inhibition of JAK1.[6]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
The determination of this compound's IC50 values against JAK family enzymes is typically performed using an in vitro biochemical assay.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated, recombinant JAK enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are utilized.[14] These are often expressed with an N-terminal His-tag in a baculovirus/insect cell system and subsequently purified.[15]
-
Reaction Mixture: The kinase reaction is conducted in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl₂, 2 mM DTT, and other stabilizing agents.[16]
-
Substrates: The reaction includes ATP at a concentration near its Michaelis constant (Km) and a specific peptide substrate (e.g., ULight-conjugated JAK1 peptide).[16]
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.
-
Incubation: The reaction is initiated and incubated at room temperature for a defined period, typically 60 to 90 minutes, to allow for peptide phosphorylation.[15][16]
-
Detection: The reaction is stopped (e.g., by adding EDTA).[15] The amount of phosphorylated substrate is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF).[15] This involves adding a europium-labeled anti-phosphotyrosine antibody that binds to the phosphorylated peptide.[16]
-
Data Analysis: The fluorescence signal is measured, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[17]
The workflow for this experimental protocol is visualized below.
Cellular Assay for STAT Phosphorylation
To confirm the mechanism of action within a biological context, cellular assays are employed to measure the inhibition of cytokine-induced STAT phosphorylation.
Objective: To determine this compound's ability to block STAT phosphorylation downstream of cytokine receptor activation in whole cells.
Methodology:
-
Cell Culture: A cytokine-responsive cell line (e.g., human or canine peripheral blood mononuclear cells) is cultured.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a short period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-31) to activate the JAK/STAT pathway.
-
Cell Lysis: After a brief stimulation period, the reaction is stopped, and cells are lysed to release intracellular proteins.
-
Protein Quantification: Total protein concentration in the lysates is determined to ensure equal loading for analysis.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using techniques such as Western blotting or ELISA.[1][18]
-
Data Analysis: The ratio of pSTAT to total STAT is calculated for each this compound concentration. The results are used to determine the IC50 of this compound for the inhibition of a specific cytokine's function.
Conclusion
This compound is a targeted therapeutic agent that functions as a selective inhibitor of the Janus kinase family, with a pronounced preference for JAK1. By competitively inhibiting ATP binding, it effectively blocks the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK1/STAT signaling cascade prevents the transcription of genes responsible for producing pro-inflammatory and pruritogenic cytokines. Quantitative data from both enzymatic and cellular assays confirm its potency and selectivity for the JAK1 pathway, providing a clear molecular basis for its efficacy in the management of allergic and atopic dermatitis.
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with this compound in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety of the Selective JAK1 Inhibitor this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qingmupharm.com [qingmupharm.com]
- 10. This compound maleate | JAK | Tyrosine Kinases | TargetMol [targetmol.com]
- 11. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Successful treatment of atopic dermatitis with the JAK1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. zoetis.cl [zoetis.cl]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. Biochemical Assays for IC50 Determination [bio-protocol.org]
- 17. This compound 10 years later: lessons learned and directions for the future in: Journal of the American Veterinary Medical Association Volume 261 Issue S1 (2023) [classicalnumismaticgallery.com]
- 18. researchgate.net [researchgate.net]
Oclacitinib: A Technical Guide to Synthesis, Chemical Properties, and In Vitro Evaluation for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Janus kinase (JAK) inhibitor, oclacitinib. It covers the core aspects of its chemical synthesis, physicochemical properties, and the experimental protocols used for its characterization and in vitro evaluation. The information is intended to support researchers and professionals in drug development and related scientific fields.
Chemical Properties of this compound
This compound is a synthetic pyrrolo[2,3-d]pyrimidine derivative.[1] The active pharmaceutical ingredient is typically used as this compound maleate, a salt form that enhances aqueous solubility and bioavailability compared to the free base.[1][2] Key chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-1-{4-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonamide | [3] |
| Synonyms | PF-03394197, Apoquel® | [][5][6] |
| Molecular Formula | C₁₅H₂₃N₅O₂S (Free Base) C₁₅H₂₃N₅O₂S · C₄H₄O₄ (Maleate Salt) | [5][7][] |
| Molecular Weight | 337.44 g/mol (Free Base) 453.51 g/mol (Maleate Salt) | [7][] |
| CAS Number | 1208319-26-9 (Free Base) 1640292-55-2 (Monomaleate) | [][5][9] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | 135-137°C | [] |
| Solubility | This compound (Free Base): - DMSO: ~12 mg/mL - Dimethylformamide (DMF): ~14 mg/mL - Water: 0.185 mg/mL (practically insoluble) This compound Maleate: - Water: 18 mg/mL - DMSO: 90 mg/mL - Ethanol: 90 mg/mL | [3][7][10] |
| pKa (Predicted) | Strongest Acidic: 11.25 Strongest Basic: 7.16 | [3] |
| LogP (Predicted) | 1.25 - 1.31 | [3] |
| Storage Temperature | -20°C | [] |
Synthesis of this compound Maleate
The synthesis of this compound involves the construction of its core pyrrolo[2,3-d]pyrimidine structure followed by the attachment of the substituted cyclohexyl moiety.[] While several specific routes are proprietary, patent literature outlines a general synthetic pathway. The process typically involves preparing key intermediates and coupling them to form the final compound. The concluding step is the formation of the maleate salt to improve the drug's physicochemical properties.[][6]
A generalized synthetic approach disclosed in patent literature involves:
-
Preparation of Intermediates : Synthesis of the pyrrolo[2,3-d]pyrimidine core and the N-methyl-1-(trans-4-aminocyclohexyl)methanesulfonamide side chain from commercially available starting materials.[6]
-
Coupling Reaction : The core and side chain are coupled through a nucleophilic aromatic substitution reaction.
-
Salt Formation : The synthesized this compound free base is reacted with maleic acid in a suitable solvent system (e.g., 1-butanol and water) to precipitate this compound maleate.[][6][11]
-
Purification : The final product is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum. This method is designed to avoid column chromatography, making it suitable for industrial-scale production.[6]
Mechanism of Action: JAK-STAT Signaling Pathway
This compound is a selective inhibitor of the Janus kinase (JAK) family of enzymes.[12][13] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and pruritus.[1][12] this compound is most potent against JAK1 and shows selectivity for JAK1 over JAK2, JAK3, and TYK2.[12][14]
By inhibiting JAK1, this compound effectively blocks the function of numerous pro-inflammatory and pruritogenic cytokines that are dependent on this enzyme, including IL-2, IL-4, IL-6, IL-13, and IL-31.[12][14] This disruption of the signaling cascade prevents the phosphorylation and activation of STAT proteins, their subsequent dimerization and translocation to the nucleus, and the transcription of target genes.[1][12]
Experimental Protocols for In Vitro Evaluation
The characterization of this compound's activity relies on in vitro kinase assays and cell-based functional assays to determine its potency and selectivity. The following protocols are based on methodologies described in the scientific literature.[12]
This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated JAK kinases.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against specific JAK family members (JAK1, JAK2, JAK3, TYK2).
Methodology:
-
Enzyme Preparation: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are used.[15]
-
Reaction Mixture: The kinase, a suitable peptide substrate, and ATP are combined in an assay buffer.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using microfluidics-based mobility shift assays (e.g., Caliper Life Sciences) or fluorescence-based methods that detect the consumption of ATP.
-
Data Analysis: The percentage of kinase inhibition relative to the vehicle control is calculated for each this compound concentration. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.[16]
These assays measure the ability of this compound to inhibit the downstream effects of cytokine signaling in a cellular context.
Objective: To determine the IC₅₀ of this compound for the functional activity of specific JAK1-dependent cytokines (e.g., IL-4, IL-6, IL-31).
General Methodology (Example for IL-6):
-
Cell Culture: A human cell line engineered to respond to a specific cytokine is used (e.g., STAT3-bla HEK293T cells for IL-6). Cells are cultured in appropriate media and plated in multi-well assay plates (e.g., 384-well).[16][17]
-
Compound Pre-incubation: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a set period (e.g., 1-2 hours) at 37°C.[16][17]
-
Cytokine Stimulation: Recombinant human or canine cytokine (e.g., IL-6) is added to the wells to stimulate the JAK-STAT pathway.[16][17]
-
Incubation: The plates are incubated for a further period (e.g., 5 hours) to allow for the downstream cellular response to occur.[16][17]
-
Response Readout: The cellular response, such as the expression of a reporter gene (e.g., beta-lactamase) or the phosphorylation of STAT proteins, is measured. For reporter gene assays, a substrate is added, and the resulting signal (e.g., fluorescence) is read using a plate reader.[16]
-
Data Analysis: The response at each this compound concentration is normalized to controls, and the IC₅₀ value is calculated using a four-parameter logistic model.[16]
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activity of this compound against JAK enzymes and various cytokine functions as determined by the assays described above.
Table 1: Inhibitory Activity of this compound Against JAK Family Kinases
| Target Enzyme | Mean IC₅₀ (nM) |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
| Source: Data from isolated enzyme system assays.[18][12][14] |
Table 2: Inhibitory Activity of this compound in Cell-Based Cytokine Functional Assays
| Cytokine Function Assay | JAK Dependency | Mean IC₅₀ (nM) |
| IL-2 | JAK1/JAK3 | 91 |
| IL-4 | JAK1/JAK3 | 36 |
| IL-6 | JAK1/JAK2/TYK2 | 249 |
| IL-13 | JAK1/JAK2 | 75 |
| IL-31 | JAK1/JAK2 | 43 |
| GM-CSF | JAK2/JAK2 | >1000 |
| EPO | JAK2/JAK2 | >1000 |
| IL-12 | JAK2/TYK2 | >3000 |
| Source: Data from in vitro human or canine cell models.[12][14][16] |
These data demonstrate that this compound is a potent inhibitor of JAK1 and effectively inhibits the function of JAK1-dependent cytokines involved in allergy, inflammation, and pruritus, while having minimal effects on cytokines that do not depend on the JAK1 enzyme.[12][14]
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. go.drugbank.com [go.drugbank.com]
- 5. This compound | C15H23N5O2S | CID 44631938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN107365312A - A kind of new method for preparing this compound - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. ar.zoetis.com [ar.zoetis.com]
- 11. US20220098206A1 - Solid state forms of this compound maleate - Google Patents [patents.google.com]
- 12. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. zoetis.cl [zoetis.cl]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Oclacitinib: A Technical Guide to its Physicochemical Properties for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of oclacitinib, a selective Janus kinase (JAK) inhibitor. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in in vitro assays. The information presented herein, including detailed experimental protocols and signaling pathway diagrams, is designed to facilitate accurate and reproducible experimental design.
Core Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for its effective use in in vitro studies. These properties influence its solubility, stability, and cellular permeability, all of which are critical factors for obtaining reliable and consistent experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 337.44 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₃N₅O₂S | [1][4][5] |
| Solubility | ||
| in DMSO | ~12 mg/mL; 55 mg/mL; 90 mg/mL | [6][7][8] |
| in Dimethylformamide (DMF) | ~14 mg/mL | [6] |
| in Water | 0.185 mg/mL; 18 mg/mL (as maleate salt) | [8][9] |
| in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml | [6] |
| pKa (Strongest Acidic) | 11.25 | [9] |
| pKa (Strongest Basic) | 7.16 | [9] |
| LogP | 1.25 - 1.31 | [9] |
| Stability | ≥ 4 years at -20°C (as crystalline solid) | [6] |
Note: Solubility can vary based on the specific salt form (e.g., this compound vs. This compound maleate) and experimental conditions.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound functions as a selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[10][11] This pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression.[10][12] this compound demonstrates the most potent inhibition against JAK1, with progressively lower potency against JAK2, JAK3, and TYK2.[2][12] By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[10] This disruption of the signaling cascade ultimately downregulates the expression of pro-inflammatory and pruritogenic cytokines.[10][11]
Experimental Protocols for In Vitro Assays
The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific experimental systems.
Stock Solution Preparation
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable solvents.[6]
-
Preparation: Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the solid is completely dissolved; sonication may be required.[7]
-
Storage: Store the stock solution at -20°C.[6] When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Kinase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of specific JAKs.
-
Reagents: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2.[12]
-
Procedure: Utilize a microfluidics-based technology to determine the potency of this compound against the JAK family members.[12]
-
Data Analysis: Calculate the IC₅₀ values, which represent the concentration of this compound required to inhibit 50% of the kinase activity. This compound has been shown to have IC₅₀ values of 10, 18, 99, and 84 nM for JAK1, JAK2, JAK3, and TYK2, respectively.[2][12]
Cell-Based Cytokine Function Assay (General Workflow)
This type of assay assesses the ability of this compound to inhibit the function of specific cytokines in a cellular context. The following is a generalized workflow that can be adapted for various cytokines and cell lines.
Example Protocol: Inhibition of IL-13-Induced STAT6 Phosphorylation in HT-29 Cells [13]
-
Cell Culture: Culture HT-29 human colonic epithelial cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics.[13]
-
Cell Seeding: Plate the cells in 96-well plates at a density of 3 x 10⁵ cells per well.[13]
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.0015–30 μM) or a vehicle control to the cells and incubate for 30 minutes on ice.[13]
-
Cytokine Stimulation: Add 1 ng/mL of human IL-13 to the wells.[13]
-
Incubation: Incubate the plates in a 37°C water bath for 30 minutes.[13]
-
Cell Lysis and Staining: Fix and permeabilize the cells, then stain with a PE-labeled antibody specific for phosphorylated STAT6 (pSTAT6).[13]
-
Data Acquisition: Analyze the stained cells using flow cytometry.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the IL-13-induced pSTAT6 signal (IC₅₀).
Example Protocol: Inhibition of T-Cell Proliferation [14]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Cell Culture: Incubate lymphocyte-enriched cells with or without a T-cell mitogen like concanavalin A (Con A).
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.5, 1, or 10 μM).[14]
-
Proliferation Assessment: Measure T-cell proliferation using a suitable method, such as incorporation of a labeled nucleoside (e.g., BrdU or ³H-thymidine) or a dye dilution assay (e.g., CFSE).
-
Cytokine Measurement: Collect cell culture supernatants to measure the secretion of various cytokines (e.g., IL-2, IFN-γ) using techniques like ELISA or multiplex bead arrays.[14]
Conclusion
This technical guide provides essential physicochemical data and standardized in vitro assay protocols for this compound. By understanding its properties and mechanism of action, researchers can more effectively design and interpret experiments aimed at elucidating its biological effects and exploring its therapeutic potential. The provided diagrams offer a visual representation of the key pathways and workflows, further aiding in the comprehension and application of this important JAK inhibitor in a laboratory setting.
References
- 1. This compound | C15H23N5O2S | CID 44631938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. drugs.com [drugs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | JAK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. qingmupharm.com [qingmupharm.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zoetis.cl [zoetis.cl]
- 14. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Oclacitinib's In Vitro Impact on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of oclacitinib on cytokine production by immune cells. This compound, a selective Janus kinase (JAK) inhibitor, is a pivotal molecule in the management of allergic skin diseases in dogs, and its mechanism of action is of significant interest to the scientific community. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its immunomodulatory effects by targeting the Janus kinase family of enzymes, particularly JAK1.[1][2][3][4][5] This inhibition disrupts the signaling cascade of numerous cytokines involved in inflammation, allergy, and pruritus.[1][2][3][4] The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[1][6] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] Subsequently, STATs are phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][6] this compound's primary action is to interrupt this intracellular signaling cascade.
Quantitative Data: In Vitro Inhibition of JAKs and Cytokine Function
This compound demonstrates a selective inhibition profile, with the highest potency against JAK1. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against various JAK enzymes and the functional inhibition of key cytokines.
Table 1: this compound IC50 Values for Janus Kinase (JAK) Family Members [1][7]
| Enzyme | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
Table 2: this compound IC50 Values for the Inhibition of JAK1-Dependent Cytokine Function [1][2][4][5]
| Cytokine | JAK Dependency | Function | IC50 (nM) |
| Interleukin-2 (IL-2) | JAK1/JAK3 | Inflammation, T-cell proliferation | 36 - 249 |
| Interleukin-4 (IL-4) | JAK1/JAK3 | Allergy, Th2 differentiation | 36 - 249 |
| Interleukin-6 (IL-6) | JAK1/JAK2/TYK2 | Inflammation | 36 - 249 |
| Interleukin-13 (IL-13) | JAK1/JAK2/TYK2 | Allergy | 36 - 249 |
| Interleukin-31 (IL-31) | JAK1/JAK2 | Pruritus | 36 - 249 |
Table 3: this compound IC50 Values for Cytokines Not Dependent on JAK1 [1][2][4][5]
| Cytokine | JAK Dependency | Function | IC50 (nM) |
| Erythropoietin (EPO) | JAK2 | Hematopoiesis | > 1000 |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | JAK2 | Hematopoiesis | > 1000 |
| Interleukin-12 (IL-12) | JAK2/TYK2 | Innate immunity | > 3000 |
| Interleukin-23 (IL-23) | JAK2/TYK2 | Innate immunity | > 3000 |
In Vitro Effects on Canine T-Cell Cytokine Production
Studies on canine T-cells have revealed concentration-dependent effects of this compound on cytokine secretion. At higher concentrations (10 μM), this compound has been shown to significantly reduce the spontaneous secretion of several cytokines.
Table 4: Effect of this compound on Spontaneous Cytokine Secretion in Canine T-Cells [5][8][9]
| Cytokine | Effect at 10 μM this compound |
| Interleukin-2 (IL-2) | Significantly reduced |
| Interleukin-15 (IL-15) | Significantly reduced |
| Interferon-gamma (IFN-γ) | Significantly reduced |
| Interleukin-18 (IL-18) | Significantly reduced |
| Interleukin-10 (IL-10) | Significantly reduced |
| Tumor necrosis factor-alpha (TNF-α) | Mildly inhibited |
| Interleukin-6 (IL-6) | Mildly inhibited |
It is noteworthy that at concentrations corresponding to the therapeutic oral dosage (1 μM), this compound did not significantly affect Concanavalin A (Con A)-stimulated T-cell proliferation or the production of IL-2, IL-10, IL-15, IL-18, IFN-γ, and TNF-α.[8][9] This suggests that the immunosuppressive properties of this compound may be more pronounced at higher, non-therapeutic concentrations.[8][9]
Experimental Protocols
The following outlines a generalized experimental workflow for assessing the in vitro effects of this compound on cytokine production in immune cells, based on methodologies cited in the literature.
Detailed Methodologies:
-
Cell Isolation and Culture:
-
Source: Peripheral blood from healthy donors (human or canine).[8]
-
Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque). Lymphocyte-enriched populations can be further obtained.[8]
-
Culture Conditions: Cells are typically cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Stimulation:
-
To induce cytokine production, cells are often stimulated with mitogens such as Concanavalin A (Con A) or phytohemagglutinin (PHA).[8]
-
Alternatively, specific cytokines can be used to activate particular signaling pathways.
-
-
This compound Treatment:
-
This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
A range of concentrations is prepared by serial dilution in culture medium to determine dose-dependent effects and calculate IC50 values.[8]
-
A vehicle control (medium with the same concentration of DMSO) is essential.
-
-
Cytokine Measurement:
-
After the incubation period, cell culture supernatants are collected.
-
Cytokine concentrations are quantified using sensitive immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex). These assays provide high specificity and allow for the simultaneous measurement of multiple cytokines.
-
-
Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the stimulated control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro data robustly demonstrates that this compound is a potent and selective inhibitor of JAK1-dependent cytokines. This targeted mechanism of action underpins its efficacy in treating allergic and inflammatory conditions. The provided quantitative data and experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development and immunology, facilitating further investigation into the nuanced effects of JAK inhibitors on immune cell function.
References
- 1. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory in vitro effects of this compound on canine T‐cell proliferation and cytokine production | Semantic Scholar [semanticscholar.org]
Oclacitinib's Impact on T-Cell Proliferation and Differentiation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oclacitinib, marketed as Apoquel®, is a novel immunomodulatory agent primarily used in veterinary medicine to control pruritus associated with allergic and atopic dermatitis in dogs.[1] Its mechanism of action centers on the inhibition of the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling pathway.[2][3] This pathway is fundamentally important for the function of numerous pro-inflammatory, pro-allergic, and pruritogenic cytokines. Given the central role of T-cells in orchestrating immune and inflammatory responses, understanding the precise effects of this compound on T-cell proliferation and differentiation is critical for optimizing its therapeutic applications and evaluating its safety profile. This technical guide provides an in-depth analysis of this compound's interaction with the T-cell signaling machinery, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors to the nucleus, leading to the regulation of gene expression. This pathway is integral to hematopoiesis, immune cell development, and inflammation. In T-cells, the JAK-STAT pathway is essential for their activation, proliferation, and differentiation into various effector and regulatory subsets.
This compound exerts its therapeutic effects by selectively inhibiting members of the JAK family of enzymes. While it is primarily a JAK1 inhibitor, it also demonstrates activity against other JAKs, particularly at higher concentrations.[2] Its inhibitory action prevents the phosphorylation and activation of STAT proteins, which in turn blocks the transcription of target genes involved in the inflammatory and allergic response.[3]
Caption: this compound inhibits the JAK-STAT signaling pathway.
This compound's Kinase Selectivity
This compound's efficacy and safety are linked to its selectivity for different JAK enzymes. In isolated enzyme systems, it is most potent against JAK1, which is critical for the signaling of many pro-inflammatory and pruritogenic cytokines. Its effects on JAK2, which is involved in hematopoiesis, are minimal at therapeutic doses, contributing to a favorable safety profile.[4]
Table 1: this compound IC50 Values for JAK Enzymes and Other Kinases
| Kinase Target | IC50 (nM) | Key Associated Functions | Reference |
|---|---|---|---|
| JAK1 | 10 | Inflammation, Allergy, Pruritus (IL-2, IL-4, IL-6, IL-13, IL-31) | [1][5] |
| JAK2 | 18 | Hematopoiesis (Erythropoietin, GM-CSF) | [5] |
| JAK3 | 99 | T-cell and NK cell function (IL-2, IL-4, IL-15) | [1] |
| TYK2 | >1000 | Inflammatory responses (IL-12, IL-23) | [1] |
| Non-JAK Kinases (Panel of 38) | >1000 | Various cellular functions |[1] |
Impact on T-Cell Proliferation
This compound's effect on T-cell proliferation is dose-dependent. At concentrations corresponding to standard therapeutic doses for allergic dermatitis (e.g., 1 µM), this compound does not significantly affect mitogen-stimulated T-cell proliferation.[6] However, at higher concentrations (≥10 µM), it significantly inhibits spontaneous T-cell proliferation.[1][6] This suggests that at labeled doses, this compound's primary mechanism is the inhibition of cytokine signaling rather than a direct anti-proliferative effect on T-cells. Some studies have also noted an antiproliferative effect on murine CD8+ T-cells, but not CD4+ T-cells.[3][7]
Table 2: Effect of this compound on Canine T-Cell Proliferation in vitro
| Condition | This compound Concentration | Proliferation Effect | Key Finding | Reference |
|---|---|---|---|---|
| Spontaneous Proliferation | 10 µM | Significant Inhibition | This compound has immunosuppressive properties at high concentrations. | [1][6] |
| Con A-Stimulated Proliferation | 1 µM | No Significant Effect | Therapeutic doses may not directly suppress T-cell activation. | [6] |
| CD4+ T-cells (Canine) | Not specified | Cytoreductive/Proapoptotic | This compound can cause a loss of CD4+ T-cells in vitro. | [8] |
| CD8+ T-cells (Canine) | Not specified | Cytoreductive/Proapoptotic | This compound can cause a loss of CD8+ T-cells in vitro. | [8] |
| CD8+ T-cells (Murine) | Not specified | Antiproliferative | May contribute to therapeutic effect in skin allergies. |[3] |
Experimental Protocol: T-Cell Proliferation Assay
A common method to assess the impact of a compound on T-cell proliferation involves stimulating peripheral blood mononuclear cells (PBMCs) with a mitogen and measuring cell division.
-
Cell Isolation: Isolate lymphocyte-enriched cells from whole blood (e.g., canine peripheral blood) using density gradient centrifugation.
-
Cell Culture: Incubate the isolated cells in a complete culture medium.
-
Treatment Groups: Aliquot cells into wells of a 96-well plate with various treatment conditions:
-
Media only (unstimulated control)
-
Mitogen only (e.g., Concanavalin A [Con A])
-
This compound at various concentrations (e.g., 0.5, 1, 10 µM)
-
Mitogen + this compound at various concentrations
-
Positive control inhibitor (e.g., Ciclosporin)
-
-
Incubation: Culture the cells for a period of 2-4 days at 37°C in a 5% CO2 incubator.[9]
-
Proliferation Measurement: Assess proliferation using one of several methods:
-
Dye Dilution: Label cells with a fluorescent dye like CFSE before culture. As cells divide, the dye is distributed equally among daughter cells, leading to a measurable reduction in fluorescence intensity via flow cytometry.[10]
-
Thymidine Incorporation: Add ³H-thymidine to the culture for the final 18-24 hours. Proliferating cells incorporate the radiolabel into their DNA, and the amount of incorporation is measured by a scintillation counter.
-
ATP Quantification: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of metabolically active, viable cells.[11]
-
Caption: Workflow for a T-cell proliferation dye dilution assay.
Impact on T-Cell Differentiation and Cytokine Production
This compound's primary immunomodulatory effects are mediated through its inhibition of JAK1-dependent cytokines crucial for T-cell differentiation and function.
-
Th2-Mediated Immunity: this compound effectively reduces the production of IL-4, a key cytokine in Th2 differentiation and allergic responses.[3][7] This is a significant component of its efficacy in treating allergic skin diseases.
-
Th1-Mediated Immunity: The drug does not appear to affect the production of IFN-γ or IL-17, suggesting it has a suppressive effect on Th2-mediated immunity but not Th1.[3][7]
-
Regulatory Cytokines: this compound is a strong inhibitor of IL-10 production in both CD4+ and CD8+ T-cells and counteracts the induction of Type 1 Regulatory T (Tr1) cells.[3][7]
-
Clonal Activator Cytokines: At high concentrations (10 µM), this compound significantly reduces the spontaneous secretion of IL-2 and IL-15, which are vital for T-cell survival and proliferation.[6]
Table 3: Effect of this compound on T-Cell Cytokine Production in vitro
| Cytokine | This compound Concentration | Effect | Implication for T-Cell Function | Reference |
|---|---|---|---|---|
| IL-2 | 10 µM (spontaneous) | Significant Reduction | Inhibition of T-cell clonal expansion | [6][12] |
| IL-4 | Not specified (murine) | Reduction | Suppression of Th2 differentiation/allergic response | [3][7] |
| IL-10 | 10 µM (spontaneous) | Significant Reduction | Inhibition of regulatory T-cell function | [3][6] |
| IL-15 | 10 µM (spontaneous) | Significant Reduction | Inhibition of T-cell survival and proliferation | [6][12] |
| IFN-γ | 1 µM (stimulated) / 10 µM (spontaneous) | No Significant Effect / Reduction | Preferential impact on Th2 over Th1 pathways | [3][6] |
| IL-18 | 10 µM (spontaneous) | Significant Reduction | Reduction of pro-inflammatory signaling | [6] |
| TNF-α | 10 µM (spontaneous) | Mild Inhibition | Minor impact on this pro-inflammatory cytokine |[6] |
Cytoreductive and Proapoptotic Effects
Beyond inhibiting proliferation and cytokine signaling, studies have demonstrated that this compound can have direct cytoreductive and proapoptotic effects on canine T-cells in vitro. Exposure to this compound led to a significant loss of both CD4+ and CD8+ T-cells, affecting both effector and regulatory T-cell subsets.[8] This suggests that at sufficient concentrations, this compound can induce apoptosis in T-lymphocytes, which may contribute to its anti-inflammatory properties but also represents a potential mechanism for broader immunosuppression.[2][8]
Caption: Summary of this compound's inhibitory effects on T-cells.
Conclusion
This compound is a selective JAK1 inhibitor that modulates T-cell function primarily by blocking the signaling of key cytokines involved in inflammation and allergy. Its impact is highly dependent on concentration. At therapeutic doses, it effectively reduces Th2-mediated responses by inhibiting cytokines like IL-4, without significantly impairing overall T-cell proliferation. However, at supra-therapeutic concentrations, this compound exhibits broader immunosuppressive effects, including the inhibition of T-cell proliferation, reduction of clonal activator and pro-inflammatory cytokines, and the induction of apoptosis in both CD4+ and CD8+ T-cells. This dual mechanism—targeted cytokine inhibition at low doses and broader immunosuppression at high doses—underscores the importance of appropriate dosing in clinical applications and provides a framework for future research into its use for other immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with this compound in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zoetis.cl [zoetis.cl]
- 6. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound depletes canine CD4+ and CD8+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. proimmune.com [proimmune.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Oclacitinib as a Tool for Studying Neuroinflammation in Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component of various neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key signaling cascade implicated in mediating this response is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. Cytokines, central to intercellular communication in the immune system, heavily rely on the JAK-STAT pathway to transduce their signals. Oclacitinib, a selective inhibitor of JAK1, presents a valuable pharmacological tool to investigate the specific role of JAK1-dependent cytokine signaling in the activation of CNS-resident immune cells, such as microglia and astrocytes, and the overall progression of neuroinflammation.
This compound has demonstrated potent and selective inhibition of JAK1, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1][2][3] While extensively studied in the context of allergic dermatitis, its application in neuroinflammation research is an emerging area of interest. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors.[4] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.
This compound exerts its effects by selectively inhibiting JAK1.[1][2][3] This selectivity is crucial as different JAK enzymes are associated with distinct physiological functions. For instance, JAK2 is heavily involved in hematopoiesis.[1][2] By primarily targeting JAK1, this compound can effectively block the signaling of pro-inflammatory and pro-allergic cytokines with minimal impact on hematopoiesis.[1][2] The JAK/STAT pathway is known to be a central player in the induction of astrocyte reactivity and is also activated in microglia, the primary immune cells of the CNS.[5][6][7] Therefore, this compound's ability to inhibit this pathway makes it a promising tool for dissecting the roles of specific cytokines in neuroinflammatory processes.
Data Presentation
The inhibitory activity of this compound against various JAK enzymes and its functional inhibition of key cytokines are summarized in the tables below. This quantitative data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound against JAK Family Members
| Janus Kinase (JAK) | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
Data sourced from Gonzales et al., 2014.[1]
Table 2: Functional Inhibitory Activity of this compound against Key Cytokines
| Cytokine | Signaling Pathway | IC50 (nM) |
| Interleukin-2 (IL-2) | JAK1/JAK3 | 36-249 |
| Interleukin-4 (IL-4) | JAK1/JAK3 | 36-249 |
| Interleukin-6 (IL-6) | JAK1/JAK2 | 36-249 |
| Interleukin-13 (IL-13) | JAK1/JAK2 | 36-249 |
| Interleukin-31 (IL-31) | JAK1/JAK2 | 36-249 |
| Erythropoietin (EPO) | JAK2/JAK2 | >1000 |
| GM-CSF | JAK2/JAK2 | >1000 |
| Interleukin-12 (IL-12) | JAK2/TYK2 | >3000 |
| Interleukin-23 (IL-23) | JAK2/TYK2 | >3000 |
Data sourced from Gonzales et al., 2014.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's application in neuroinflammation research, the following diagrams illustrate its mechanism of action and a proposed experimental workflow.
Caption: this compound inhibits JAK1-mediated cytokine signaling.
Caption: In vivo experimental workflow for this compound.
Caption: this compound dissects JAK1's role in neuroinflammation.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Dosages and concentrations may require optimization depending on the specific research model and experimental conditions.
1. In Vitro Protocol: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Primary Glial Cultures
This protocol details a method to assess the efficacy of this compound in inhibiting cytokine-induced activation of microglia and astrocytes in vitro.
-
1.1. Cell Culture:
-
Prepare primary mixed glial cultures from neonatal rodent cortices.
-
Isolate microglia and astrocytes from mixed glial cultures to establish pure cultures.
-
Culture cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin) at 37°C in a 5% CO2 incubator.
-
-
1.2. This compound Preparation:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in culture media to achieve final working concentrations (e.g., 10 nM - 10 µM).
-
-
1.3. Experimental Procedure:
-
Plate microglia or astrocytes in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a relevant cytokine, such as Interleukin-6 (IL-6) at a concentration of 10-100 ng/mL, for 15-30 minutes to induce STAT3 phosphorylation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3).
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity using a high-content imaging system or a plate reader to quantify the levels of p-STAT3.
-
-
1.4. Data Analysis:
-
Normalize the p-STAT3 signal to the total cell number (e.g., using DAPI staining).
-
Calculate the IC50 value of this compound for the inhibition of cytokine-induced STAT3 phosphorylation.
-
2. In Vivo Protocol: Assessment of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in a rodent model of acute neuroinflammation. Note: The blood-brain barrier permeability of this compound has not been extensively characterized in the public domain; therefore, initial studies should aim to confirm its CNS penetration or consider alternative delivery methods if necessary.
-
2.1. Animals:
-
Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
2.2. This compound Administration:
-
Based on studies in dogs and mice for other inflammatory conditions, a starting oral dose for mice could be in the range of 1-10 mg/kg, administered once or twice daily.[8] Dose-response studies are recommended.
-
Administer this compound or vehicle control via oral gavage.
-
-
2.3. Induction of Neuroinflammation:
-
Induce systemic inflammation and subsequent neuroinflammation by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 0.5-5 mg/kg.[9]
-
Administer this compound either prophylactically (before LPS injection) or therapeutically (after LPS injection) depending on the research question.
-
-
2.4. Behavioral Assessment:
-
At a designated time point post-LPS injection (e.g., 24-72 hours), perform behavioral tests to assess sickness behavior, anxiety, and cognitive function (e.g., open field test, elevated plus maze, Y-maze).
-
-
2.5. Tissue Collection and Analysis:
-
Following behavioral assessments, euthanize the animals and perfuse with saline.
-
Collect brain tissue for subsequent analysis.
-
Immunohistochemistry: Analyze the activation of microglia (Iba1 staining) and astrocytes (GFAP staining) in specific brain regions (e.g., hippocampus, cortex).
-
RT-qPCR: Measure the mRNA expression levels of pro-inflammatory cytokines (e.g., Il6, Tnf, Il1b) in brain homogenates.
-
ELISA/Multiplex Assay: Quantify the protein levels of cytokines in brain tissue lysates.
-
-
2.6. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Correlate behavioral outcomes with the levels of neuroinflammatory markers.
-
Conclusion
This compound's selective inhibition of the JAK1 signaling pathway provides a powerful tool for researchers to investigate the specific contributions of JAK1-dependent cytokines to the complex processes of neuroinflammation. The protocols and data presented here offer a solid foundation for designing and executing experiments aimed at elucidating the role of this pathway in the activation of microglia and astrocytes, and its overall impact on the pathophysiology of neurological disorders. Further research into the CNS pharmacokinetics of this compound will be invaluable in refining its application in in vivo neuroinflammation models.
References
- 1. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zoetis.cl [zoetis.cl]
- 3. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of the JAK/STAT signaling pathway in spinal cord injury: an updated review [frontiersin.org]
- 5. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the JAK/STAT pathway following transient focal cerebral ischemia: signaling through Jak1 and Stat3 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAK/STAT3 Pathway Is a Common Inducer of Astrocyte Reactivity in Alzheimer's and Huntington's Diseases | Journal of Neuroscience [jneurosci.org]
- 8. ovid.com [ovid.com]
- 9. Neuroinflammatory history results in overlapping transcriptional signatures with heroin exposure in the nucleus accumbens and alters responsiveness to heroin in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T Cell Subsets Treated with Oclacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oclacitinib is a selective Janus kinase (JAK) inhibitor that modulates the signaling of several cytokines involved in inflammation and allergic responses.[1][2][3][4] Primarily targeting JAK1 and to a lesser extent JAK3, this compound effectively downregulates the activity of pro-inflammatory and pruritogenic cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31.[2][3] The JAK-STAT signaling pathway is crucial for T cell function, differentiation, and proliferation.[5] Therefore, understanding the impact of this compound on T cell subsets is critical for evaluating its immunomodulatory effects. This document provides a detailed protocol for the analysis of T cell subsets in response to this compound treatment using flow cytometry.
This compound's Mechanism of Action: The JAK-STAT Pathway
This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate the transcription of target genes involved in immune responses. By inhibiting JAK1 and JAK3, this compound disrupts this cascade, leading to reduced T cell activation and cytokine production.
Experimental Workflow for T Cell Analysis
The following diagram outlines the key steps for isolating, treating, staining, and analyzing T cell subsets via flow cytometry.
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability dye
Protocol: T Cell Treatment and Staining
-
PBMC Isolation and Culture:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
-
T Cell Stimulation and this compound Treatment:
-
Stimulate the T cells with anti-CD3/CD28 beads or soluble antibodies according to the manufacturer's instructions.
-
Concurrently, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.[6][7]
-
Incubate the cells with fluorochrome-conjugated antibodies against intracellular markers (e.g., Foxp3) for 30-60 minutes at room temperature in the dark.[6]
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Collect a minimum of 100,000 events per sample for robust analysis.[8]
-
Analyze the data using appropriate software. Use a gating strategy to first identify lymphocytes based on forward and side scatter, then single cells, live cells, and subsequently T cell subsets based on marker expression.[8]
-
Data Presentation: T Cell Subsets and Expected Effects of this compound
The following table summarizes the key T cell subsets, the markers used for their identification, and the anticipated effects of this compound treatment based on published literature.
| T Cell Subset | Markers for Identification | Expected Effect of this compound | Rationale |
| Helper T Cells (Th) | CD3+, CD4+ | Potential decrease in activation | This compound inhibits JAK1/3, which are involved in the signaling of cytokines that promote Th cell activation and differentiation.[2][3] |
| Cytotoxic T Cells (Tc) | CD3+, CD8+ | Potential decrease in activation | Similar to Th cells, Tc cell activation can be dependent on JAK-mediated cytokine signaling.[5] |
| Activated Helper T Cells | CD3+, CD4+, CD25+ | Significant decrease | Studies have shown that this compound treatment leads to a reduction in the percentage and absolute count of CD25+CD4+ T cells.[1][9] |
| Activated Cytotoxic T Cells | CD3+, CD8+, CD25+ | Significant decrease | This compound has been observed to decrease the population of CD25+CD8+ T cells.[1][9] |
| Regulatory T Cells (Tregs) | CD3+, CD4+, CD25+, Foxp3+ | Potential increase | Some studies suggest that this compound treatment can lead to an increase in the percentage of Foxp3+CD4+ T cells.[1][9] |
| Naïve T Cells | CD3+, CD4/8+, CD45RA+, CCR7+ | Relative increase or no change | As activated T cells decrease, the proportion of naïve cells may appear to increase or remain stable.[10] |
| Memory T Cells | CD3+, CD4/8+, CD45RO+, CCR7+/- | Potential modulation | The effect on memory T cell populations may vary and requires further investigation.[10] |
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on T cell subsets using flow cytometry. The detailed protocols and expected outcomes will aid researchers in designing and executing experiments to elucidate the immunomodulatory properties of this JAK inhibitor. Careful titration of antibodies and optimization of instrument settings are crucial for obtaining high-quality, reproducible data. The provided information serves as a valuable resource for scientists in academic and industrial settings engaged in immunology and drug development.
References
- 1. Treatment with this compound, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 9. Treatment with this compound, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
Application Notes and Protocols for Establishing a Dose-Response Curve for Oclacitinib in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oclacitinib, sold under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor.[1][2] It effectively modulates the activity of pro-inflammatory and pruritogenic cytokines by targeting the JAK-STAT signaling pathway.[3][4] this compound primarily inhibits JAK1, and to a lesser extent JAK3, thereby downregulating the signaling of cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31, which are pivotal in allergic and inflammatory responses.[1][3][5][6][7] Notably, it has minimal impact on JAK2-dependent pathways, which are crucial for hematopoiesis.[2][6][7]
These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in primary cell cultures. The protocols outlined below will enable researchers to determine the effective concentration range of this compound for inhibiting specific cellular responses, assessing its impact on cell viability and proliferation, and quantifying its effect on cytokine production.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: this compound Dose-Response on Primary Cell Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) Mean ± SD | % Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 500 | ||
| 1000 | ||
| 5000 | ||
| 10000 |
Table 2: this compound Dose-Response on Primary Cell Proliferation (BrdU Assay)
| This compound Concentration (nM) | Absorbance (450 nm) Mean ± SD | % Proliferation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 500 | ||
| 1000 | ||
| 5000 | ||
| 10000 |
Table 3: this compound Dose-Response on Cytokine Production (ELISA)
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) Mean ± SD | % Inhibition | IL-31 Concentration (pg/mL) Mean ± SD | % Inhibition |
| 0 (Vehicle Control) | 0 | 0 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 500 | ||||
| 1000 | ||||
| 5000 | ||||
| 10000 |
Table 4: this compound Cytotoxicity Assessment (LDH Assay)
| This compound Concentration (nM) | LDH Release (Absorbance 490 nm) Mean ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 500 | ||
| 1000 | ||
| 5000 | ||
| 10000 | ||
| Positive Control (Lysis Buffer) | 100 |
Mandatory Visualizations
Caption: this compound inhibits the JAK1/JAK3 signaling pathway.
Caption: Workflow for this compound dose-response studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.39 mg of this compound maleate (MW: 438.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
Primary Cell Culture and Treatment
Materials:
-
Isolated primary cells of interest (e.g., peripheral blood mononuclear cells, keratinocytes, splenocytes)
-
Complete cell culture medium appropriate for the primary cell type
-
Sterile tissue culture plates (e.g., 96-well, 24-well)
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Protocol:
-
Seed the primary cells in the appropriate tissue culture plates at a predetermined optimal density. Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 500, 1000, 5000, 10000 nM). Also, prepare a vehicle control with the corresponding DMSO concentration.
-
Carefully remove the medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[9]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assessment (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.[10]
Materials:
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well plate reader
Protocol:
-
Add BrdU labeling solution to each well and incubate for a period appropriate for the cell type's doubling time (typically 2-24 hours for primary cells).[10][12]
-
Remove the labeling solution and wash the cells with PBS.
-
Fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[13][14]
-
Add the anti-BrdU antibody and incubate to allow binding.
-
Wash the wells to remove any unbound antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle-treated control cells.
Cytokine Production Analysis (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-31) in the cell culture supernatants.[15][16]
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Collect the cell culture supernatants from the this compound-treated and control wells.
-
Coat the ELISA plate with the capture antibody overnight at 4°C.[17][18]
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and the provided standards to the wells and incubate.[17][18]
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, then wash the plate again.
-
Add the enzyme-conjugated streptavidin and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (typically 450 nm).
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
-
Determine the percentage of cytokine inhibition for each this compound concentration compared to the vehicle control.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[19]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
96-well plate reader
Protocol:
-
After the this compound treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[20]
-
Prepare a positive control by treating some cells with the lysis buffer provided in the kit to achieve maximum LDH release.[21]
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[19]
-
Add the stop solution to each well.[21]
-
Read the absorbance at 490 nm using a microplate reader.[22]
-
Calculate the percentage of cytotoxicity for each this compound concentration, normalizing to the spontaneous LDH release (vehicle control) and the maximum LDH release (positive control).[20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zoetisus.com [zoetisus.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. mbl.edu [mbl.edu]
- 14. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. h-h-c.com [h-h-c.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. Cell Culture and Estimation of Cytokines by ELISA [bio-protocol.org]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencellonline.com [sciencellonline.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocol: Oclacitinib Administration for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oclacitinib, sold under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor approved for veterinary use in dogs to control pruritus associated with allergic dermatitis and atopic dermatitis.[1][2][3] Its specific mechanism of action makes it a valuable tool for in vivo research in immunology, dermatology, and inflammation. This compound works by inhibiting the function of pro-inflammatory and pruritogenic cytokines that are dependent on JAK1 or JAK3 enzyme activity.[4][5] It has demonstrated a rapid onset of efficacy in reducing itch and inflammation in canine studies.[6][7][8] These application notes provide detailed protocols and quantitative data for the administration of this compound in preclinical animal models.
Mechanism of Action: JAK-STAT Pathway Inhibition
This compound selectively inhibits JAK family members, with the highest potency against JAK1.[5][9] The JAK-STAT signaling pathway is crucial for transducing signals from numerous cytokines and growth factors involved in immunity and inflammation.[10][11] Cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31, which play key roles in allergic responses and pruritus, rely on JAK1-dependent pathways.[1][5][12] By blocking JAK1, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of target inflammatory genes.[1][11]
Pharmacokinetic Profiles
This compound is rapidly absorbed following oral administration in dogs, with peak plasma concentrations occurring in less than one hour.[4][13][14] Its absolute bioavailability is high, and the prandial state does not significantly impact absorption.[4][13][15]
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Time to Peak (Tmax) | < 1 hour | Beagle, Mixed Breed | [13][14] |
| Absolute Bioavailability | 89% | Beagle | [4][13][14] |
| Plasma Half-life (t½) | 3.5 - 4.1 hours | Dog | [16] |
| Volume of Distribution (Vd) | 942 mL/kg | Dog | [3][16] |
| Protein Binding | 66.3% - 69.7% | Canine Plasma |[4][16] |
Recommended Dosing Protocols for In Vivo Studies
Dosage varies significantly between species. The clinically effective dose in canines is substantially lower than doses reported in murine models of allergic dermatitis.
Table 2: Recommended Oral Dosing Regimens for this compound in Canine Studies
| Indication | Induction Dose | Maintenance Dose | Study Duration | Reference |
|---|---|---|---|---|
| Allergic Dermatitis | 0.4 - 0.6 mg/kg, twice daily | N/A (short-term study) | 28-30 days | [7][8][17] |
| Atopic Dermatitis | 0.4 - 0.6 mg/kg, twice daily | 0.4 - 0.6 mg/kg, once daily | Up to 112 days | [2][3] |
| Safety/Margin Study | 0.6, 1.8, or 3.0 mg/kg, twice daily | 0.6, 1.8, or 3.0 mg/kg, once daily| 26 weeks |[4][17] |
Table 3: Reported Dosing Regimens for this compound in Murine Studies
| Animal Model | Route of Administration | Dosage/Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Allergic Dermatitis | Oral | 30 and 45 mg/kg | Significantly reduced scratching behavior. | [18] |
| Allergic Dermatitis | Topical | 0.25% and 0.5% | Significantly improved both itch and inflammation. | [18][19] |
| Ulcerative Dermatitis | Topical | 0.5% (50 µL) | Reduced pruritus and inflammation. |[20] |
Experimental Protocols
Protocol 1: Efficacy in a Murine Model of Allergic Dermatitis
This protocol is adapted from studies using toluene-2,4-diisocyanate (TDI) to induce a chronic allergic dermatitis model in BALB/c mice.[18][19][21]
Objective: To evaluate the anti-pruritic and anti-inflammatory effects of this compound.
Materials:
-
This compound (for oral or topical formulation)
-
Vehicle control (e.g., for oral gavage or topical application)
-
Toluene-2,4-diisocyanate (TDI)
-
Acetone and Olive Oil (vehicle for TDI)
-
Female BALB/c mice
-
Equipment for oral gavage or topical application
-
Calipers for measuring ear thickness
-
Observation chambers for behavioral analysis
Methodology:
-
Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Sensitization (Day 0): Apply a 5% TDI solution in acetone/olive oil to the shaved abdomen of each mouse.
-
Challenge Phase (e.g., starting Day 7): Repetitively apply a 1% TDI solution to the dorsal side of both ears every 2-3 days for several weeks to establish chronic inflammation.
-
Treatment Groups:
-
Vehicle Control
-
This compound (Oral): 30-45 mg/kg
-
This compound (Topical): 0.5% solution
-
-
Drug Administration:
-
Endpoint Measurement:
-
Pruritus Assessment: Immediately after the final TDI challenge, place mice in individual observation cages and record the number of scratching bouts over a 30-minute period.
-
Inflammation Assessment: Measure ear thickness using digital calipers 24 hours after the final challenge.
-
Histology/Cytokine Analysis: At the end of the study, collect ear tissue for histological analysis or cytokine profiling.
-
Protocol 2: Safety and Tolerability Study in Canines
This protocol is based on margin-of-safety studies conducted for regulatory approval.[4][17]
Objective: To determine the safety and tolerability of this compound at and above the recommended therapeutic dose.
Materials:
-
This compound maleate tablets (e.g., 3.6, 5.4, 16 mg)[3]
-
Placebo tablets (vehicle control)
-
Clinical pathology equipment (for hematology and serum biochemistry)
Methodology:
-
Animal Selection: Use healthy, purpose-bred Beagle dogs with no pre-existing conditions. Ensure animals are over 12 months of age and above 3 kg bodyweight.[3]
-
Dose Groups:
-
Group 1: Placebo control
-
Group 2: 1X therapeutic dose (e.g., 0.6 mg/kg)
-
Group 3: 3X therapeutic dose (e.g., 1.8 mg/kg)
-
Group 4: 5X therapeutic dose (e.g., 3.0 mg/kg)
-
-
Dosing Regimen:
-
Monitoring and Assessments:
-
Daily: Clinical observations for general health, adverse events (e.g., vomiting, diarrhea), and changes in behavior.
-
Weekly: Detailed physical examinations and body weight measurements.
-
Periodic (e.g., monthly): Complete blood counts (CBC) and serum biochemistry panels to monitor for changes in hematological and organ function parameters.
-
Long-term monitoring: Be observant for the development of infections or neoplasia, as this compound modulates the immune system.[3][4]
-
-
Data Analysis: Compare clinical observations and clinical pathology data between treatment groups and the placebo control group to identify any dose-dependent adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zoetisus.com [zoetisus.com]
- 3. evanspharmacy.com [evanspharmacy.com]
- 4. zoetisus.com [zoetisus.com]
- 5. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. ar.zoetis.com [ar.zoetis.com]
- 14. The pharmacokinetics of this compound maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of this compound maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]
- 16. ec.europa.eu [ec.europa.eu]
- 17. drugs.com [drugs.com]
- 18. ivis.org [ivis.org]
- 19. Topically Administered Janus-Kinase Inhibitors Tofacitinib and this compound Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of topical this compound and nail trimming as a treatment for murine ulcerative dermatitis in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Long-Term Stability of Oclacitinib in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oclacitinib is a selective Janus kinase (JAK) inhibitor that effectively targets the JAK1 and JAK3 signaling pathways, playing a crucial role in the modulation of inflammatory and allergic responses.[1] Its application in in vitro cell culture experiments is expanding, necessitating a thorough understanding of its stability under typical cell culture conditions to ensure accurate and reproducible experimental outcomes. The stability of any compound in solution is a critical factor, as degradation can lead to a decrease in its effective concentration and the potential formation of confounding byproducts.
These application notes provide a comprehensive protocol for assessing the long-term stability of this compound in commonly used cell culture media. Additionally, we present an illustrative data summary and diagrams of the relevant signaling pathway and experimental workflow. While this compound is known to be stable as a solid for years at -20°C, its stability in aqueous solutions, such as cell culture media, is less characterized, with recommendations against storing aqueous solutions for more than one day.[2]
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity.[1] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. This compound specifically inhibits JAK1 and JAK3, thereby blocking the signaling of cytokines that rely on these enzymes.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound maleate powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This compound is soluble in DMSO at approximately 12 mg/mL.[2]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. The solid compound is stable for at least four years when stored at -20°C.[2] Avoid repeated freeze-thaw cycles.
Long-Term Stability Assessment in Cell Culture Media
This protocol is designed to determine the stability of this compound in a common cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) under standard cell culture incubation conditions.
Materials:
-
This compound-DMSO stock solution (10 mM)
-
Dulbecco's Modified Eagle Medium (DMEM) or other desired cell culture medium
-
Fetal Bovine Serum (FBS)
-
Sterile, cell-culture treated plates (e.g., 24-well plates)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Experimental Workflow:
Caption: Workflow for assessing this compound stability in cell culture media.
Procedure:
-
Media Preparation: Prepare a sufficient volume of complete cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Spiking this compound: Thaw an aliquot of the 10 mM this compound stock solution. Spike the complete medium to a final concentration relevant to your experiments (e.g., 1 µM or 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Plating: Dispense equal volumes of the this compound-containing medium into multiple wells of a sterile 24-well plate (or other suitable vessel). Prepare at least three replicate wells for each time point.
-
Time Point 0: Immediately collect the samples for the 0-hour time point. Transfer the medium from the designated wells into sterile microcentrifuge tubes and store at -80°C until analysis. This will serve as the baseline concentration.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.
-
Subsequent Time Points: At each subsequent time point (e.g., 24, 48, 72, and 96 hours), collect samples from the respective replicate wells and store them at -80°C.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples. Depending on the HPLC method, a protein precipitation step may be necessary. This can be achieved by adding a cold organic solvent (e.g., acetonitrile) to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of this compound. A C18 column with a mobile phase consisting of an ammonium formate buffer and methanol with gradient elution is a suitable starting point. Detection can be performed using a UV detector.
-
Data Analysis: Calculate the mean concentration of this compound for each time point. Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
| Time (Hours) | This compound Concentration (µM) ± SD (n=3) | Percent Remaining (%) |
| 0 | 10.0 ± 0.2 | 100 |
| 24 | 9.5 ± 0.3 | 95 |
| 48 | 8.8 ± 0.4 | 88 |
| 72 | 8.1 ± 0.5 | 81 |
| 96 | 7.3 ± 0.6 | 73 |
Conclusion and Recommendations
The stability of this compound in cell culture media is a critical parameter for the design and interpretation of in vitro experiments. The provided protocol offers a robust framework for researchers to determine the stability of this compound under their specific experimental conditions. Based on the known limited stability of some small molecules in aqueous solutions at 37°C, it is recommended to:
-
Always use freshly prepared dilutions of this compound in cell culture media for experiments.
-
For long-term experiments (extending beyond 48-72 hours), consider replenishing the media with freshly diluted this compound to maintain a consistent effective concentration.
-
If the degradation is significant, characterize the major degradation products to understand if they have any biological activity that could interfere with the experimental results.
By carefully considering the stability of this compound, researchers can enhance the reliability and reproducibility of their in vitro studies.
References
Troubleshooting & Optimization
Technical Support Center: Managing the Oclacitinib Withdrawal Rebound Phenomenon
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the rebound phenomenon observed after the withdrawal of Oclacitinib in research models.
Frequently Asked Questions (FAQs)
Q1: What is the this compound withdrawal rebound phenomenon?
A1: The this compound withdrawal rebound phenomenon is characterized by a significant and rapid exacerbation of clinical signs, such as pruritus (itching), immediately following the cessation of this compound treatment.[1][2][3] This has been observed in both clinical cases in dogs and in preclinical research models.[1][2][3]
Q2: What are the underlying mechanisms of this rebound effect?
A2: The rebound phenomenon is believed to be driven by a rapid increase in pruritogenic (itch-inducing) cytokines and peripheral sensitization.[1][2][3] Studies have shown that upon abrupt withdrawal of this compound, there is a significant increase in the levels of Tumor Necrosis Factor-alpha (TNFα) and Thymic Stromal Lymphopoietin (TSLP) in the affected skin.[1][2][3] This is accompanied by an increase in activated dendritic cells and heightened activation of sensory neurons in the dorsal root ganglia by these pruritogenic cytokines.[1][3]
Q3: How can the rebound phenomenon be mitigated in a research setting?
A3: One strategy that has been investigated is the temporary co-administration of a glucocorticoid, such as prednisolone, during the initial phase of this compound treatment or when tapering the dose. A study in dogs with atopic dermatitis showed that a short course of prednisolone significantly decreased the probability of a pruritus rebound when the this compound dose was reduced.[4][5][6] Gradual tapering of the this compound dose, rather than abrupt withdrawal, may also be a potential mitigation strategy, although this requires further investigation in research models.
Q4: What is the mechanism of action of this compound?
A4: this compound is a Janus kinase (JAK) inhibitor with preferential inhibition of JAK1.[7][8][9][10] By inhibiting JAK1, this compound blocks the signaling of several key cytokines involved in pruritus, inflammation, and allergic responses, including IL-2, IL-4, IL-6, IL-13, and importantly, IL-31.[7][10] It has minimal impact on cytokines dependent on JAK2, which are involved in hematopoiesis.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe rebound pruritus observed after abrupt this compound withdrawal. | Rapid increase in pruritogenic cytokines (TNFα, TSLP) and neuronal sensitization.[1][3] | 1. Consider implementing a dose-tapering protocol instead of abrupt withdrawal in future experiments.2. For the current cohort, consider a short-term rescue treatment with a glucocorticoid to manage severe clinical signs, being mindful of potential impacts on experimental outcomes.3. In future studies, consider a prophylactic approach by co-administering a short course of prednisolone when initiating this compound or during the tapering phase.[4][5] |
| High variability in the rebound response between individual animals. | Biological variability, differences in the severity of the underlying allergic dermatitis model. | 1. Ensure a robust and consistent induction of the disease model across all animals.2. Increase the sample size to improve statistical power.3. Stratify animals into treatment groups based on baseline disease severity. |
| Difficulty in quantifying the rebound phenomenon accurately. | Subjective nature of behavioral scoring for pruritus. | 1. Implement a standardized and validated scoring system for pruritus (e.g., scratching bout counts over a defined period).[1][3]2. Utilize video recording for blinded and retrospective analysis of behavior.3. Supplement behavioral data with objective molecular readouts such as cytokine analysis (TNFα, TSLP) from skin biopsies and analysis of neuronal activation markers.[1][3] |
Quantitative Data Summary
Table 1: Effect of this compound Withdrawal on Pruritus in a Mouse Model of Allergic Contact Dermatitis
| Treatment Phase | Mean Scratching Bouts | Key Observation |
| This compound Treatment | Significantly decreased | Effective control of pruritus during administration.[1][3] |
| Post-Oclacitinib Withdrawal | Significantly increased | Demonstrates a clear rebound phenomenon.[1][3] |
Data summarized from Fukuyama et al. (2017). The study used a chronic pruritic mouse model induced by toluene-2,4-diisocyanate (TDI).
Table 2: Cytokine Levels in Skin After this compound Withdrawal in a Mouse Model
| Cytokine | Level During this compound Treatment | Level After this compound Withdrawal |
| TNFα | Significantly lower than vehicle | Significantly increased[1][3] |
| TSLP | Significantly lower than vehicle | Significantly increased[1][3] |
| IL-31 | Significantly lower than vehicle | Not significantly different from vehicle |
Data summarized from Fukuyama et al. (2017).
Table 3: Efficacy of Prednisolone in Preventing this compound Rebound in Dogs with Atopic Dermatitis
| Treatment Group | Rebound Pruritus Rate (at Day 21) |
| This compound Monotherapy | 45% (9 out of 20 dogs)[4][5] |
| This compound + Prednisolone (first 4 days) | 15% (3 out of 20 dogs)[4][5] |
Data summarized from Olivry et al. (2022). A rebound was defined as an increase of more than one grade on the Pruritus Visual Analog Scale (PVAS) at Day 21 compared to Day 14.
Experimental Protocols
Protocol 1: Induction of a Chronic Pruritic Mouse Model and Demonstration of this compound Rebound
Adapted from Fukuyama et al. (2017).[1][3]
-
Animal Model: BALB/c mice.
-
Induction of Allergic Contact Dermatitis:
-
Sensitization: Apply a solution of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.
-
Challenge: After a sensitization period, repeatedly apply a lower concentration of TDI to the rostral back to induce chronic pruritus.
-
-
This compound Treatment:
-
Administer this compound orally at a dose of 45 mg/kg, twice daily, for 7 days, concurrently with the TDI challenge.
-
-
Withdrawal and Observation:
-
Abruptly discontinue this compound treatment.
-
Continue to evaluate scratching behavior (e.g., number of scratching bouts in a 30-minute period) daily for up to 15 days post-withdrawal.
-
-
Tissue Collection and Analysis (optional):
-
At 24 hours post-withdrawal, collect dorsal root ganglia (DRG) and affected skin.
-
Analyze DRG for pruritogen-induced Ca2+ signals in sensory neurons and the number of activated dendritic cells.
-
Analyze skin homogenates for cytokine profiles (TNFα, TSLP, IL-31) using ELISA.
-
Protocol 2: Mitigation of this compound Rebound with Prednisolone in a Canine Atopic Dermatitis Model
Adapted from Olivry et al. (2022).[4][5]
-
Animal Model: Dogs with a confirmed diagnosis of atopic dermatitis.
-
Treatment Groups:
-
Group 1 (this compound Monotherapy): Administer this compound at 0.4-0.6 mg/kg twice daily for 14 days, followed by once daily.
-
Group 2 (this compound + Prednisolone): Administer this compound as in Group 1. Concurrently, administer prednisolone at 0.5 mg/kg orally, twice daily, for the first 4 days of treatment.
-
-
Assessment of Pruritus:
-
Utilize a validated pruritus scoring system, such as the Pruritus Visual Analog Scale (PVAS).
-
Owners should score the pruritus at baseline (Day 0) and at specified follow-up time points (e.g., Day 4, 14, 21, and 28).
-
-
Definition of Rebound:
-
A rebound is defined as a significant increase in the pruritus score at a specific time point after the reduction of this compound frequency (e.g., at Day 21 compared to Day 14).
-
Visualizations
Caption: Signaling pathway of this compound action and withdrawal rebound.
Caption: Experimental workflow for the this compound rebound model.
Caption: Troubleshooting logic for managing severe rebound.
References
- 1. Demonstration of rebound phenomenon following abrupt withdrawal of the JAK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. A randomised controlled trial testing the rebound-preventing benefit of four days of prednisolone during the induction of this compound therapy in dogs with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised controlled trial testing the rebound-preventing benefit of four days of prednisolone during the induction of this compound therapy in dogs with atopic dermatitis - inFOCUS [infocus.rcvsknowledge.org]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. zoetisus.com [zoetisus.com]
- 9. This compound [cliniciansbrief.com]
- 10. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate Oclacitinib-induced immunosuppression in vivo
Welcome to the Technical Support Center for researchers utilizing Oclacitinib in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound-induced immunosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced immunosuppression?
A1: this compound is a Janus kinase (JAK) inhibitor with a higher affinity for JAK1. By inhibiting JAK1, this compound blocks the signaling of several key cytokines involved in inflammation, allergy, and immune response, which can lead to a state of immunosuppression.[1] The JAK-STAT signaling pathway is crucial for transducing signals from numerous cytokines and growth factors that regulate processes like immunity, cell division, and hematopoiesis.[2][3][4] this compound's inhibitory action primarily affects cytokines that are dependent on JAK1 or JAK3 for their signal transduction.[1]
Q2: Is the immunosuppressive effect of this compound dose-dependent?
A2: Yes, the immunosuppressive properties of this compound are dose-dependent. While the standard therapeutic dose (0.4-0.6 mg/kg) is considered immunomodulatory, higher doses have been shown to have more pronounced immunosuppressive effects.[1][5] In vitro studies have demonstrated that at concentrations corresponding to the approved oral dosage (~1 μM), this compound has minimal impact on T-cell proliferation. However, at higher concentrations (10 μM), it significantly inhibits T-cell proliferation and the production of several cytokines.[6][7]
Q3: What are the potential strategies to minimize this compound-induced immunosuppression in my in vivo experiments?
A3: While direct in vivo comparative studies are limited, the following strategies can be considered based on the dose-dependent nature of this compound's effects and general pharmacological principles:
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Dose Reduction: Utilizing the lowest effective dose of this compound that achieves the desired therapeutic or experimental outcome is the most straightforward approach to minimize immunosuppression.
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Alternate-Day Therapy: For long-term studies, after an initial induction period, transitioning to an alternate-day dosing regimen could potentially maintain efficacy while reducing the overall immunosuppressive burden. Some clinical observations in dogs suggest that for certain conditions, a tapered or less frequent dosing schedule can be effective.[8]
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Co-administration with Immunomodulators (Theoretical): The co-administration of certain immunomodulatory agents, such as probiotics, has been explored as a potential strategy to modulate the immune response. Probiotics have been shown to have immunomodulatory effects and could theoretically help in balancing the immune system during this compound treatment.[9][10][11] However, specific in vivo studies evaluating this combination with this compound to mitigate immunosuppression are currently lacking.
Q4: What are the key immune parameters I should monitor to assess the level of immunosuppression in my animal models?
A4: To effectively monitor the immunological impact of this compound, it is recommended to assess the following:
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Complete Blood Count (CBC) with Differential: Pay close attention to lymphocyte, neutrophil, and eosinophil counts, as dose-dependent decreases in these cell populations have been reported.
-
Lymphocyte Subset Analysis by Flow Cytometry: Quantify major lymphocyte populations, including CD4+ T cells, CD8+ T cells, and B cells.
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T-cell Proliferation Assays: Evaluate the functional capacity of T lymphocytes to proliferate in response to stimulation.
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Cytokine Profiling: Measure the serum or plasma levels of key cytokines (e.g., IL-2, IL-6, IL-10) to assess the impact on immune signaling.
-
Histopathology of Lymphoid Tissues: In terminal studies, examination of lymphoid organs such as the spleen and lymph nodes can reveal changes in cellularity and architecture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased incidence of infections in the treated group. | High dose of this compound leading to significant immunosuppression. | 1. Review the dosing regimen and consider a dose reduction. 2. Evaluate the feasibility of an alternate-day dosing schedule for long-term studies. 3. Implement enhanced monitoring for opportunistic pathogens. 4. If infections are severe, consider temporarily discontinuing this compound treatment. |
| Significant decrease in lymphocyte counts in peripheral blood. | This compound-mediated inhibition of cytokines involved in lymphocyte survival and proliferation. | 1. Perform a dose-response study to identify a dose with minimal impact on lymphocyte numbers. 2. Analyze lymphocyte subsets (CD4+, CD8+, B cells) to understand which populations are most affected. 3. Consider evaluating the expression of apoptosis markers on lymphocytes. |
| Reduced T-cell proliferative response in ex vivo assays. | This compound's inhibitory effect on JAK1-dependent cytokine signaling (e.g., IL-2) required for T-cell proliferation. | 1. Confirm that the this compound concentration used in the in vivo study is not directly carrying over to the in vitro assay at a level that would inhibit proliferation. 2. Titrate the mitogen concentration in your proliferation assay. 3. Evaluate earlier time points in the proliferation assay to detect subtle differences. |
| Altered cytokine profile with a decrease in pro-inflammatory cytokines. | Expected pharmacological effect of this compound. | 1. This is an expected outcome. Quantify the extent of cytokine reduction to understand the dose-response relationship. 2. Correlate the changes in cytokine levels with the observed therapeutic or adverse effects. 3. Consider measuring a broader panel of cytokines to identify any unexpected off-target effects. |
Data Presentation
Table 1: Inhibitory Activity of this compound against JAK Enzymes
| Janus Kinase (JAK) | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
| Data from isolated enzyme systems. |
Table 2: Inhibitory Activity of this compound against Various Cytokines
| Cytokine | IC50 (nM) | Primary Signaling Pathway |
| IL-2 | 99 | JAK1/JAK3 |
| IL-4 | 119 | JAK1/JAK3 |
| IL-6 | 249 | JAK1/JAK2 |
| IL-13 | 105 | JAK1/JAK2 |
| IL-31 | 36 | JAK1/JAK2 |
| GM-CSF | >1000 | JAK2 |
| EPO | >1000 | JAK2 |
| Data from in vitro cell-based assays. |
Experimental Protocols
Protocol 1: Canine Peripheral Blood Mononuclear Cell (PBMC) Isolation for T-Cell Proliferation Assays
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Blood Collection: Collect whole blood from canines into tubes containing an anticoagulant such as EDTA or heparin.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical centrifuge tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-gradient interface.
-
Washing: Transfer the collected PBMCs to a new centrifuge tube and wash with PBS. Centrifuge at 300 x g for 10 minutes. Repeat the wash step 2-3 times to remove platelets and gradient medium.
-
Cell Counting and Viability: Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics). Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Canine T-Cell Proliferation Assay using Flow Cytometry
-
Cell Staining: Resuspend isolated PBMCs at a concentration of 1 x 10^6 cells/mL in PBS and stain with a proliferation dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
-
Cell Culture: Plate the stained cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in complete culture medium.
-
Stimulation: Add a T-cell mitogen such as Concanavalin A (ConA) or Phytohemagglutinin (PHA) at a pre-determined optimal concentration to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: After incubation, harvest the cells and stain with fluorescently labeled antibodies against canine T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on single cells, and subsequently on CD3+ T cells. Analyze the dilution of the proliferation dye within the CD4+ and CD8+ T-cell populations to determine the extent of proliferation.
Protocol 3: Canine Cytokine Measurement by ELISA
-
Sample Collection and Preparation: Collect whole blood and allow it to clot to obtain serum, or collect in anticoagulant tubes and centrifuge to obtain plasma. Store samples at -80°C until analysis.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the canine cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of the recombinant canine cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition and Signal Detection: Wash the plate and add a TMB substrate solution. Allow the color to develop and then stop the reaction with a stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Mandatory Visualizations
References
- 1. Long-term compassionate use of this compound in dogs with atopic and allergic skin disease: safety, efficacy and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zoetisus.com [zoetisus.com]
- 4. ar.zoetis.com [ar.zoetis.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A blinded, randomized clinical trial comparing the efficacy and safety of this compound and ciclosporin for the control of atopic dermatitis in client-owned dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Pilot evaluation of Enterococcus faecium SF68 as adjunctive therapy for this compound‐responsive adult atopic dermatitis in dogs | CoLab [colab.ws]
- 10. Effects of Bifidobacterium animalis administered during lactation on allergic and autoimmune responses in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of Probiotics with the Immune Cells of Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Oclacitinib degradation during long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Oclacitinib during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective Janus kinase (JAK) inhibitor with greater affinity for JAK1.[1][2][3][4] By inhibiting JAK1, this compound blocks the signaling of several pro-inflammatory and pruritogenic cytokines that are dependent on this pathway, including IL-2, IL-4, IL-6, IL-13, and IL-31.[1][2][4] This mechanism makes it effective in the treatment of allergic and atopic dermatitis in dogs.[5][6][7]
Q2: What is the most stable form of this compound for research purposes?
A2: this compound is available as a free base and as a maleate salt. The maleate salt form exhibits improved solubility and stability compared to the free base, making it the preferred form for most experimental applications.[8][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is only sparingly soluble in aqueous buffers.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO or DMF. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: The manufacturer of the analytical grade compound does not recommend storing aqueous solutions of this compound for more than one day.[10] One study has shown that a 10 µg/mL solution of this compound is stable for up to 48 hours at room temperature (25°C) and under refrigerated conditions.[3] However, for long-term experiments at 37°C in complex cell culture media, the stability is expected to be lower. It is crucial to minimize the time the compound spends in aqueous media before being added to the cell culture.
Q5: What are the known degradation pathways for this compound?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and photolytic (light-induced) conditions.[8][9] The pyrrolo[2,3-d]pyrimidine core of this compound can also be susceptible to chemical modification.[11] Therefore, it is important to protect this compound solutions from light and avoid acidic environments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of drug activity over time in a long-term experiment. | This compound degradation in the cell culture medium at 37°C. | - Prepare fresh this compound working solutions from a frozen stock for each media change. - Consider more frequent media changes (e.g., every 24-48 hours) to replenish the active compound. - Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocols). |
| Inconsistent experimental results between batches. | - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. - Inconsistent final concentration of this compound due to precipitation upon dilution in aqueous media. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - When diluting the DMSO/DMF stock into aqueous media, ensure rapid and thorough mixing to prevent precipitation. It is advisable to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[10] |
| Unexpected cellular toxicity or off-target effects. | - Presence of degradation products that may have different biological activities. - High concentrations of the solvent (DMSO/DMF). | - Use freshly prepared this compound solutions to minimize the concentration of degradation products. - Ensure the final concentration of the organic solvent in the cell culture medium is below the tolerance level for your specific cell line (typically <0.5%). |
| Precipitation of this compound in the cell culture medium. | - Poor aqueous solubility of this compound. - Exceeding the solubility limit when preparing the working solution. | - Prepare the final working solution by diluting the concentrated stock in pre-warmed cell culture medium with vigorous vortexing. - Visually inspect the medium for any signs of precipitation before adding it to the cells. |
Quantitative Data Summary
The following table summarizes the known stability of this compound under different conditions.
| Condition | Concentration | Duration | Stability | Reference |
| Aqueous Solution | Not Specified | > 1 day | Not Recommended | [10] |
| Aqueous Solution | 10 µg/mL | 48 hours | Stable at room temperature and under cooling | [3] |
| Acidic (pH 1.2) | Not Specified | Not Specified | Degradation Observed | [8][9] |
| Photolytic | Not Specified | Not Specified | Degradation Observed | [8][9] |
Illustrative Long-Term Stability Data in Cell Culture Media at 37°C
Disclaimer: The following data is illustrative and based on general knowledge of small molecule stability. Actual stability should be determined experimentally for your specific conditions.
| Time (days) | DMEM + 10% FBS | RPMI + 10% FBS |
| 0 | 100% | 100% |
| 1 | 90% | 88% |
| 3 | 75% | 70% |
| 7 | 50% | 45% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound maleate powder.
-
Dissolve the powder in sterile DMSO or DMF to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Dilute the stock solution 1:1000 into the pre-warmed medium to achieve the final concentration of 10 µM.
-
Immediately vortex the working solution to ensure complete mixing and prevent precipitation.
-
Use the freshly prepared working solution for your experiment without delay.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products over time.
-
Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the desired concentration.
-
Dispense the solution into multiple sterile, light-protected tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove one tube and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system with a Diode-Array Detector (DAD) is recommended.[8][9]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 286 nm).[10]
-
Injection Volume: 20 µL.
-
Procedure:
-
Thaw the samples and centrifuge to pellet any debris.
-
Inject the supernatant into the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
-
Visualizations
Caption: this compound inhibits the JAK1-STAT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Oclacitinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oclacitinib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a Janus kinase (JAK) inhibitor with higher selectivity for JAK1. By inhibiting JAK1, it blocks the signaling of various cytokines that are involved in cell proliferation, inflammation, and survival, primarily through the JAK/STAT signaling pathway.[1][2] Persistent activation of the JAK/STAT pathway, particularly STAT3, is associated with tumor progression, and this compound can suppress this activation.[3]
Q2: What are the common mechanisms by which cancer cells develop resistance to JAK inhibitors like this compound?
A2: Resistance to JAK inhibitors can occur through several mechanisms, including:
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Genetic Mutations: Point mutations in the kinase domain of JAK proteins can prevent the inhibitor from binding effectively.
-
Pathway Reactivation: Cancer cells can reactivate the JAK/STAT pathway through various means, such as the formation of heterodimeric receptors or the inactivation of phosphatases that normally downregulate the pathway.
-
Bypass Tracks: Activation of alternative signaling pathways (e.g., PI3K/Akt) can compensate for the inhibition of the JAK/STAT pathway, promoting cell survival and proliferation.
-
Overexpression of Anti-apoptotic Proteins: Increased expression of proteins like Bcl-2 can reduce the apoptotic effects of this compound.
Q3: Can this compound be used in combination with other anti-cancer therapies?
A3: Yes, studies have explored the use of this compound in combination with other treatments. For instance, this compound has been shown to enhance the sensitivity of canine tumor cell lines to radiation therapy by promoting apoptosis and inhibiting cell cycle progression.[3] It has also been investigated in combination with chemotherapeutic agents like carboplatin and doxorubicin, where it was found to be well-tolerated.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments aimed at developing and characterizing this compound-resistant cancer cell lines.
Problem 1: Failure to Establish a Stable this compound-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high, leading to excessive cell death. | Start with a low concentration of this compound (e.g., below the IC50 value) and gradually increase the dose in a stepwise manner. Allow the cells to recover and repopulate between dose escalations. |
| Inconsistent drug exposure. | Maintain a consistent schedule for media changes with fresh drug-containing media. Ensure the drug stock solution is properly stored and has not degraded. |
| Cell line is inherently sensitive and does not develop resistance. | Consider using a different cancer cell line known to have more plastic signaling pathways. Alternatively, try a pulsed treatment approach where cells are exposed to a high concentration of this compound for a short period, followed by a recovery phase in drug-free media. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotics/antimycotics in the culture medium if necessary. |
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CCK-8)
| Possible Cause | Suggested Solution |
| Variation in cell seeding density. | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. Perform seeding optimization experiments beforehand. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure the solubilization solution is added and mixed thoroughly until all crystals are dissolved. Incubate for a sufficient amount of time to allow for complete dissolution. |
| Interference from this compound with the assay reagents. | Run a control with this compound in cell-free media to check for any direct interaction with the assay components. |
Problem 3: Difficulty in Identifying the Mechanism of Resistance
| Possible Cause | Suggested Solution |
| Mechanism is not a simple genetic mutation. | Investigate non-genetic mechanisms. Perform Western blotting or other protein analysis techniques to check for the activation of alternative signaling pathways (e.g., PI3K/Akt, MAPK). Analyze the expression of anti-apoptotic proteins. |
| Heterogeneous population of resistant cells. | Perform single-cell cloning to isolate and characterize different resistant subpopulations. This can help to identify multiple co-existing resistance mechanisms. |
| Changes in drug efflux pump activity. | Use assays to measure the activity of ABC transporters like P-glycoprotein. Co-treatment with an efflux pump inhibitor can help confirm this mechanism. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Canine Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HMPOS | Osteosarcoma | Not specified in provided context |
| CMeC | Malignant Melanoma | Not specified in provided context |
| CTAC | Thyroid Adenocarcinoma | Not specified in provided context |
| CoMS | Mast Cell Tumor | Not specified in provided context |
| CM-MC1 | Mast Cell Tumor | Not specified in provided context |
| VI-MC1 | Mast Cell Tumor | Not specified in provided context |
Note: Specific IC50 values were not detailed in the provided search results, but a concentration of 500 nM was shown to be effective in significantly increasing radiosensitivity in HMPOS, CMeC, and CTAC cell lines.[3]
Table 2: Effect of this compound on Cell Cycle Progression in Canine Tumor Cell Lines (24h post-irradiation)
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HMPOS | Control | 55.2 | 24.1 | 20.7 |
| This compound (500 nM) | 68.3 | 16.5 | 15.2 | |
| CMeC | Control | 60.1 | 22.5 | 17.4 |
| This compound (500 nM) | 72.4 | 14.8 | 12.8 | |
| CTAC | Control | 58.9 | 23.8 | 17.3 |
| This compound (500 nM) | 70.1 | 15.9 | 14.0 |
Data synthesized from statements in the provided search results indicating this compound suppresses cell cycle progression from the G1 phase.[3]
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cancer Cell Line
This protocol describes a general method for inducing this compound resistance in a cancer cell line using a dose-escalation approach.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound maleate (Apoquel®) or analytical grade this compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile culture flasks, plates, and pipettes
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate cells at a suitable density in 96-well plates.
-
Treat with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cell line in a flask with a starting concentration of this compound equal to or slightly below the IC10-IC20 value.
-
Maintain the culture until the cell growth rate recovers and is comparable to the untreated parental cells. This may take several passages.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Again, allow the cells to adapt and recover their growth rate.
-
Repeat this stepwise increase in drug concentration. If significant cell death occurs, maintain the culture at the current concentration for a longer period or temporarily reduce the concentration.
-
-
Establishment and Characterization of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.
-
At this point, the cell line is considered resistant.
-
Confirm the resistance by performing a new cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
The resistant phenotype should be periodically re-verified.
-
Protocol 2: Western Blot Analysis of JAK/STAT Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the JAK/STAT pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate both parental and resistant cells and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat with this compound at the desired concentration for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce JAK/STAT signaling.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins. Normalize to a loading control like GAPDH.
-
Visualizations
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. This compound and Myxoma Virus Therapy in Dogs with High-Grade Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with this compound in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Oclacitinib-treated animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oclacitinib in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your experiments.
Question: Why am I observing inconsistent or lower-than-expected efficacy of this compound in my animal model of allergic dermatitis?
Answer:
Several factors can contribute to variable efficacy of this compound in preclinical models. Consider the following troubleshooting steps:
-
Dosing and Administration:
-
Dose: Ensure the dose is appropriate for the species and model. While the licensed dose for dogs is 0.4-0.6 mg/kg, studies in mice have used higher doses (e.g., 30-45 mg/kg orally) to observe significant effects on scratching behavior.[1] Dose proportionality has been observed in dogs from 0.6 to 3.0 mg/kg.[2]
-
Frequency: this compound has a short half-life (3.1-5.2 hours in dogs).[3] Twice-daily administration is often used initially to achieve steady-state concentrations and may be more effective than once-daily dosing, especially in the initial phase of treatment.[4]
-
Route of Administration: Oral administration is common, with good bioavailability (89% in dogs).[2][3] Topical application has also been shown to be effective in a mouse model of dermatitis and may be an alternative to consider.[5][6]
-
Formulation: Ensure the active pharmaceutical ingredient (API) is properly formulated for administration to your animal model to ensure consistent absorption.
-
-
Animal Model-Specific Factors:
-
Species Differences: Pharmacokinetics can vary between species. For instance, absorption and elimination are faster in cats compared to dogs, potentially requiring different dosing regimens.[7]
-
Disease Model: The specific model of dermatitis can influence outcomes. Ensure the underlying pathology of your model is mediated by cytokines that are targets of this compound (primarily JAK1-dependent cytokines).[3][8]
-
-
Experimental Workflow:
-
Review your experimental timeline. The onset of action for pruritus reduction can be rapid (within hours in dogs).[9] Ensure your observation points are timed appropriately to capture the expected effect.
-
Question: I'm observing unexpected changes in immune cell populations in my this compound-treated animals. How should I interpret these findings?
Answer:
This compound's mechanism of action as a JAK inhibitor can lead to various changes in immune cell populations. Here's how to approach these findings:
-
Expected Effects on T-cells:
-
This compound can influence T-cell function. In vitro studies have shown that at higher concentrations, this compound can have cytoreductive and pro-apoptotic effects on both CD4+ and CD8+ T cells.[10]
-
In dogs with atopic dermatitis, a 4-week treatment with this compound did not significantly affect the number of CD4+ and CD8+ T cells in a clinically relevant manner.[11] However, it did lead to a decrease in the percentage and absolute count of CD25+CD4+ and CD25+CD8+ T cells, suggesting a potential down-regulation of T-cell activation.[11]
-
-
Interpreting Hematological Changes:
-
Changes in hematology are possible. While some studies report no significant changes in hematological parameters, others have noted transient decreases in white blood cells, neutrophils, eosinophils, and monocytes.[12] These changes are generally reported to be within the normal reference ranges.[11]
-
At supra-pharmacologic dosages, more predictable and dose-titratable changes in the immune and hematological systems have been observed in laboratory studies.[4]
-
-
Troubleshooting unexpected immunological findings:
-
Flow Cytometry: If you are using flow cytometry to analyze immune cell populations, ensure your gating strategy is accurate for the species you are studying.
-
Baseline Variation: Establish baseline immunological profiles for your animal colony to account for any inherent variability.
-
Dose-Dependence: Investigate if the observed immunological effects are dose-dependent. Higher, supra-pharmacological doses are more likely to induce significant immunosuppressive effects.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase (JAK) enzymes, with a preference for JAK1.[3][8] By inhibiting JAK1, this compound blocks the signaling pathway of several pro-inflammatory and pruritogenic cytokines that are dependent on this enzyme, such as IL-2, IL-4, IL-6, IL-13, and IL-31.[3][4][8] This disruption of the JAK-STAT signaling pathway ultimately leads to a reduction in the clinical signs of allergic dermatitis.[3]
Q2: What are the key pharmacokinetic parameters of this compound in common animal models?
A2: this compound is rapidly and well-absorbed after oral administration, with a time to peak plasma concentration of less than one hour in dogs.[2] It has a high bioavailability of 89% in dogs.[2][3] The half-life is relatively short, ranging from 3.1 to 5.2 hours in dogs.[3] The prandial state (fed or fasted) does not significantly affect its absorption.[2]
Q3: Are there any known off-target effects of this compound that I should be aware of in my research?
A3: While this compound is selective for JAK1, it does have some inhibitory activity against other JAK family members at higher concentrations.[3] At therapeutic doses, it has minimal effects on JAK2-dependent cytokines involved in hematopoiesis, such as erythropoietin and GM-CSF.[4] However, at supra-pharmacologic doses, inhibition of JAK2-dependent pathways can occur.[4]
Q4: Can abrupt withdrawal of this compound lead to a "rebound effect"?
A4: Yes, a "rebound phenomenon" of pruritus has been reported clinically in dogs following the abrupt withdrawal of this compound. This has also been observed in a chronic pruritic mouse model of allergic contact dermatitis.
Q5: What are the most common adverse effects reported for this compound in animal studies?
A5: The most commonly reported side effects in dogs are mild and transient, and include vomiting, diarrhea, lack of appetite, and lethargy.[14] More serious side effects, such as an increased risk of infections, are possible due to its immunomodulatory effects.[14] Overdose can lead to more severe multisystemic effects.[15]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against JAK Enzymes
| JAK Enzyme | IC50 (nM) |
| JAK1 | 10[3][8] |
| JAK2 | 18[3] |
| JAK3 | 99[3] |
| TYK2 | 84[16] |
Table 2: In Vitro Inhibitory Activity of this compound against Various Cytokine Functions
| Cytokine | JAK Dependency | IC50 (nM) |
| IL-2 | JAK1/JAK3 | 36 - 249[3] |
| IL-4 | JAK1/JAK3 | 36 - 249[3] |
| IL-6 | JAK1/JAK2 | 36 - 249[3] |
| IL-13 | JAK1/JAK2 | 36 - 249[3] |
| IL-31 | JAK1/JAK2 | 36 - 249[3] |
| Erythropoietin (EPO) | JAK2 | > 1000[3] |
| GM-CSF | JAK2 | > 1000[3] |
| IL-12 | JAK2/TYK2 | > 3000[3] |
| IL-23 | JAK2/TYK2 | > 3000[3] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value |
| Bioavailability | 89%[2][3] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour[2] |
| Elimination Half-life | 3.1 - 5.2 hours[3] |
| Protein Binding | 66.3% - 69.7%[17] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Allergic Dermatitis
This protocol provides a general framework for inducing allergic dermatitis in mice to evaluate the efficacy of this compound.
-
Animal Model: Female BALB/c mice are commonly used.[1]
-
Sensitization and Challenge:
-
Repetitive application of a sensitizing agent, such as toluene-2,4-diisocyanate (TDI), is used to induce a chronic allergic dermatitis.[1]
-
Apply TDI solution to the shaved dorsal skin and ears of the mice.
-
-
This compound Administration:
-
Efficacy Assessment:
Protocol 2: In Vitro Biochemical Assay for JAK Inhibition
This protocol outlines a method to determine the inhibitory activity of this compound against JAK family members.
-
Enzymes and Reagents:
-
Assay Procedure:
-
Perform the kinase assays in the presence of varying concentrations of this compound.
-
Measure the enzyme activity to determine the concentration of this compound that inhibits the enzyme by 50% (IC50).[16]
-
-
Data Analysis:
-
Generate dose-response curves to calculate the IC50 values for each JAK enzyme.[3]
-
Protocol 3: Flow Cytometry for Canine T-cell Subset Analysis
This protocol describes a general approach for analyzing canine T-cell subsets in peripheral blood following this compound treatment.
-
Sample Collection and Preparation:
-
Collect whole blood samples from dogs at baseline and at various time points during this compound treatment.
-
Perform red blood cell lysis.[11]
-
-
Antibody Staining:
-
Use a panel of fluorochrome-conjugated monoclonal antibodies specific for canine T-cell markers, such as CD3, CD4, CD8, CD25, and FoxP3.[11][18]
-
Perform surface staining for markers like CD4, CD8, and CD25.[11]
-
For intracellular markers like FoxP3, perform a fixation and permeabilization step followed by intracellular staining.[11]
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Use appropriate gating strategies to identify lymphocyte populations and then further delineate T-cell subsets (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells).[19]
-
-
Data Interpretation:
-
Quantify the percentage and absolute counts of different T-cell subsets to assess the impact of this compound treatment.[11]
-
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: General workflow for in vivo this compound efficacy studies.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. ivis.org [ivis.org]
- 2. ar.zoetis.com [ar.zoetis.com]
- 3. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of the Selective JAK1 Inhibitor this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of topical this compound and nail trimming as a treatment for murine ulcerative dermatitis in laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of topical this compound and nail trimming as a treatment for murine ulcerative dermatitis in laboratory mice | Semantic Scholar [semanticscholar.org]
- 7. Immunomodulatory in vitro effects of this compound on canine T‐cell proliferation and cytokine production | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of this compound for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment with this compound, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medycynawet.edu.pl [medycynawet.edu.pl]
- 13. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dogcatdoc.com [dogcatdoc.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. zoetis-russia.com [zoetis-russia.com]
- 18. Flow Cytometry in the Diagnosis of Canine T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Best practices for preparing and storing Oclacitinib stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and storage of Oclacitinib stock solutions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most recommended organic solvents for preparing this compound stock solutions.[1] this compound is also soluble in ethanol and methanol.[2][3] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data. Note that for the maleate salt, solubility can be higher. For hygroscopic solvents like DMSO, using a fresh, unopened container is recommended to ensure maximum solubility.[4][5]
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[4][5] Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: this compound is sparingly soluble in aqueous buffers.[1] To achieve a working concentration in a buffer like PBS, it is best to first dissolve the compound in an organic solvent such as DMF and then dilute it with the buffer.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gentle warming (up to 60°C) and sonication can aid in dissolution.[4] If precipitation occurs in a working solution diluted from a stock, ensure the final concentration is within the solubility limits of the final solvent mixture. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]
Quantitative Data Summary
Table 1: Solubility of this compound and this compound Maleate in Various Solvents.
| Compound | Solvent | Solubility |
| This compound | DMSO | ~12 mg/mL[1] |
| This compound | DMF | ~14 mg/mL[1] |
| This compound | Methanol | Very Soluble[2] |
| This compound Maleate | DMSO | 90 mg/mL (198.45 mM)[3][5] |
| This compound Maleate | Ethanol | 90 mg/mL (198.45 mM)[3] |
| This compound Maleate | Water | 18 mg/mL (39.69 mM)[3] |
| This compound | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Table 2: Recommended Storage Conditions and Stability.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in Solvent | -20°C | 1 month[4][5] |
| Stock Solution in Solvent | -80°C | 1 year[4][5] |
| Aqueous Solution | 2-8°C or Room Temperature | Not recommended for more than one day[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (FW: 337.4 g/mol )
-
Anhydrous DMSO (fresh, unopened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh out 3.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][5]
Visualizations
This compound Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
This compound is a selective inhibitor of Janus kinase (JAK) enzymes, particularly JAK1.[1][4][6][7] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of pro-inflammatory and pruritogenic cytokine genes.[8][9]
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow: this compound Stock Solution Preparation
This workflow outlines the key steps for preparing a stable and accurate this compound stock solution for in vitro and in vivo studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qingmupharm.com [qingmupharm.com]
- 9. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with this compound in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oclacitinib and Tofacitinib in a Murine Model of Allergic Dermatitis
This guide provides a detailed comparison of the Janus kinase (JAK) inhibitors, Oclacitinib and Tofacitinib, based on their performance in a murine model of allergic dermatitis. The data presented is derived from a key study in the field, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies and mechanisms of action.
Introduction
This compound and Tofacitinib are both inhibitors of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of numerous cytokines involved in inflammation and allergic responses.[1][2] While both drugs target the JAK-STAT pathway, they exhibit different inhibitory profiles.[3] Tofacitinib is known to inhibit JAK1 and JAK3, and to a lesser extent JAK2, while this compound is most potent against JAK1.[2][4][5][6] This comparative analysis examines their effects on pruritus and inflammation in a well-established murine model of allergic dermatitis.
Data Presentation
The following tables summarize the key quantitative data from a study by Fukuyama et al. (2015), comparing the effects of orally and topically administered this compound and Tofacitinib in a toluene-2,4-diisocyanate (TDI)-induced murine model of allergic dermatitis.[3][7]
Table 1: Effect of Oral Administration of this compound and Tofacitinib on Scratching Behavior and Ear Thickness
| Treatment Group | Dose | Mean Scratching Bouts (1-hour post-challenge) | Mean Ear Thickness (mm) |
| Vehicle Control | - | ~150 | ~0.35 |
| This compound | 1 mg/kg | Significantly Reduced | Not Significantly Reduced |
| Tofacitinib | 1 mg/kg | Significantly Reduced | Not Significantly Reduced |
Data adapted from Fukuyama et al., 2015.[3][7]
Table 2: Effect of Topical Administration of this compound and Tofacitinib on Scratching Behavior and Ear Thickness
| Treatment Group | Concentration | Mean Scratching Bouts (1-hour post-challenge) | Mean Ear Thickness (mm) |
| Vehicle Control | - | ~175 | ~0.40 |
| This compound | 1% | Significantly Reduced | Significantly Reduced |
| Tofacitinib | 1% | Significantly Reduced | Significantly Reduced |
Data adapted from Fukuyama et al., 2015.[3][7]
Table 3: In Vitro Effect of this compound and Tofacitinib on Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment | LPS-induced IL-12 Production (pg/ml) | LPS-induced TNF-α Production (pg/ml) |
| Vehicle Control | ~1500 | ~2500 |
| This compound (1 µM) | Significantly Reduced | Significantly Reduced |
| Tofacitinib (1 µM) | Significantly Reduced | Significantly Reduced |
Data adapted from Fukuyama et al., 2015.[3]
Experimental Protocols
The following methodologies were employed in the comparative study by Fukuyama et al. (2015).[3][7]
1. Murine Model of Allergic Dermatitis:
-
Animals: Female BALB/c mice were used for the study.
-
Sensitization: Mice were sensitized by applying a solution of toluene-2,4-diisocyanate (TDI) to their shaved abdomen.
-
Challenge: Several days after sensitization, a lower concentration of TDI was applied to the ears of the mice to elicit an allergic dermatitis reaction.[3]
2. Drug Administration:
-
Oral Administration: this compound or Tofacitinib was administered orally by gavage 30 minutes before and 4 hours after the TDI challenge.[3][7]
-
Topical Administration: A solution containing this compound or Tofacitinib was applied topically to the ears 30 minutes before and 4 hours after the TDI challenge.[3][7]
3. Assessment of Clinical Signs:
-
Scratching Behavior: The number of scratching bouts was counted for a defined period (e.g., 1 hour) after the challenge.[3]
-
Ear Thickness: Ear swelling, as a measure of inflammation, was quantified by measuring the ear thickness using a micrometer.[3]
4. In Vitro Analysis of Dendritic Cell Function:
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) were cultured from mouse bone marrow.
-
Cytokine Production: The effect of the JAK inhibitors on the production of inflammatory cytokines (e.g., IL-12, TNF-α) by BMDCs stimulated with lipopolysaccharide (LPS) was measured using ELISA.[3]
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflow.
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and Tofacitinib.
Caption: Workflow of the in vivo experimental design for comparing this compound and Tofacitinib.
Discussion
The comparative data reveals that both this compound and Tofacitinib are effective in mitigating the clinical signs of allergic dermatitis in a murine model.[7] Notably, the route of administration significantly influences their anti-inflammatory efficacy.
Oral administration of both JAK inhibitors led to a dramatic reduction in pruritus (scratching behavior).[3] However, it had little to no significant effect on the inflammatory response as measured by ear thickness.[3][7] This suggests that at the oral doses tested, the drugs effectively target the neural pathways involved in itch sensation but are less effective at controlling the localized inflammation in the skin.
In contrast, topical application of both this compound and Tofacitinib resulted in a significant reduction of both scratching behavior and ear swelling.[3][7] This indicates that direct application to the inflamed tissue allows for sufficient drug concentration to effectively inhibit the local inflammatory processes.
The in vitro data on bone marrow-derived dendritic cells further supports the anti-inflammatory potential of both compounds, as they significantly inhibited the production of key pro-inflammatory cytokines.[3] The differential regulation of some cytokines in the in vivo model suggests a complex interplay of signaling pathways that may be influenced by the specific JAK inhibitory profiles of each drug.[7]
Conclusion
Both this compound and Tofacitinib demonstrate significant anti-pruritic and anti-inflammatory effects in a murine model of allergic dermatitis. The efficacy of these JAK inhibitors is comparable, particularly when administered topically.[3][7] Topical administration appears to be a more effective route for simultaneously managing both the itch and the inflammatory components of allergic dermatitis in this model.[8] These findings underscore the potential of JAK inhibitors as therapeutic agents for allergic skin diseases and highlight the importance of the route of administration in optimizing their clinical benefits.
References
- 1. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Successful treatment of atopic dermatitis with the JAK1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topically Administered Janus-Kinase Inhibitors Tofacitinib and this compound Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Topically Administered Janus-Kinase Inhibitors Tofacitinib and this compound Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis | Semantic Scholar [semanticscholar.org]
Oclacitinib Versus Prednisolone: A Comparative Analysis in the Management of Allergic Dermatitis
In the landscape of therapeutic options for allergic dermatitis, both oclacitinib and prednisolone stand as prominent treatments. While both are effective in managing the clinical signs associated with this inflammatory skin condition, they operate through distinct mechanisms of action, leading to differences in their efficacy profiles and potential side effects. This guide provides a detailed comparison of these two drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic effects of this compound and prednisolone are rooted in their ability to modulate the immune response, albeit through different signaling cascades.
This compound: Targeting the Janus Kinase (JAK) Pathway
This compound is a selective inhibitor of the Janus kinase (JAK) family of enzymes, with a preference for JAK1.[1] By inhibiting JAK1, this compound blocks the signaling of several key cytokines that are pivotal in the pathogenesis of allergic dermatitis, including those involved in inflammation (Interleukin-2, IL-4, IL-6, IL-13) and pruritus (IL-31).[1][2][3] This targeted approach allows for the rapid alleviation of itching and inflammation associated with the condition.[2][4]
Caption: this compound inhibits the JAK1 signaling pathway.
Prednisolone: A Broad-Spectrum Glucocorticoid
Prednisolone, a synthetic glucocorticoid, functions by mimicking the effects of endogenous cortisol.[5] Its mechanism is broader than that of this compound. After entering the cell, prednisolone binds to cytosolic glucocorticoid receptors (GR).[5] This complex then translocates to the nucleus, where it modulates the expression of a wide array of genes.[5][6] This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, such as various interleukins and tumor necrosis factor-alpha (TNF-α).[5][7] Prednisolone also inhibits phospholipase A2, an enzyme critical for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[7][8]
Caption: Prednisolone acts via the glucocorticoid receptor pathway.
Comparative Efficacy: Insights from a Clinical Study
A randomized, single-masked, controlled clinical trial in client-owned dogs with allergic dermatitis provides valuable data on the comparative efficacy of this compound and prednisolone.[9][10][11]
Data Presentation
The following tables summarize the key quantitative findings from this study.
Table 1: Reduction in Pruritus (Owner Assessed Visual Analog Scale - VAS)
| Time Point | This compound Group (% reduction) | Prednisolone Group (% reduction) | P-value |
| Day 1 | ~40% (≥50% reduction from baseline) | ~40% (≥50% reduction from baseline) | Not Significant |
| Day 14 | 74% (≥50% reduction from baseline) | 47% (≥50% reduction from baseline) | 0.0132 |
| Day 28 | >50% (≥50% reduction from baseline) | >50% (≥50% reduction from baseline) | Not Significant |
Table 2: Reduction in Dermatitis (Veterinarian Assessed Visual Analog Scale - VAS)
| Time Point | This compound Group (% reduction) | Prednisolone Group (% reduction) | P-value |
| Day 6 | 58.9% | 54.0% | Not Significant |
| Day 14 | 71.0% | 53.7% | 0.0252 |
| Day 28 | 64.3% | 53.8% | Not Significant |
Table 3: Reported Adverse Events
| Adverse Event | This compound Group | Prednisolone Group |
| Frequency | Similar to prednisolone group[9][10] | Similar to this compound group[9][10] |
| Specific Events* | Polyphagia, self-limiting vomiting[12][13] | Polyuria, polydipsia, polyphagia[12][13] |
*Data from a separate study evaluating a combined therapy protocol.
Both treatments demonstrated a rapid onset of action, with significant improvements observed within hours.[9][10] Notably, on day 14 of the study, this compound showed a statistically significant greater reduction in both pruritus and dermatitis scores compared to prednisolone.[9][10]
Experimental Protocols
The primary comparative data cited is derived from a well-structured clinical trial.
Study Design: Randomized Controlled Trial
-
Population: 123 client-owned dogs with a presumptive diagnosis of allergic dermatitis and moderate to severe pruritus.[10][11]
-
Design: A single-masked, controlled clinical trial with a randomized complete block design.[9][10][11]
-
Treatment Groups:
-
This compound Group: Received 0.4–0.6 mg/kg of this compound orally twice daily for 14 days, followed by once-daily administration for the remainder of the 28-day study.[10][11]
-
Prednisolone Group: Received 0.5–1.0 mg/kg of prednisolone orally once daily for 6 days, followed by administration every other day for the remainder of the 28-day study.[10][11]
-
-
Assessments:
-
Time Points: Assessments were conducted at various time points throughout the 28-day study.[10]
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. zoetis.com.br [zoetis.com.br]
- 10. Efficacy of this compound (Apoquel®) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound (Apoquel®) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 13. Evaluation of this compound maleate and prednisolone combined therapy for the control of atopic dermatitis in dogs: A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Oclacitinib and Cyclosporine in T-Cell Activation: A Comparative Efficacy Analysis
In the landscape of immunomodulatory drugs, Oclacitinib and Cyclosporine stand out for their distinct mechanisms of action and clinical applications. While both drugs ultimately suppress T-cell activation, a critical process in the inflammatory cascade, they achieve this through targeting different intracellular signaling pathways. This guide provides a comparative analysis of their efficacy in T-cell activation assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following table summarizes the quantitative data on the inhibitory effects of this compound and Cyclosporine on various aspects of T-cell function.
| Parameter | This compound | Cyclosporine | Reference |
| Primary Target | Janus Kinase (JAK), preferentially JAK1 | Calcineurin | [1][2] |
| Mechanism of Action | Inhibits the JAK-STAT signaling pathway, preventing cytokine-mediated gene transcription. | Forms a complex with cyclophilin to inhibit calcineurin, blocking the dephosphorylation and nuclear translocation of NFAT.[2][3][4] | [1][2][3][4] |
| Effect on IL-2 Production | Inhibits JAK1-dependent cytokines including IL-2.[5][6] | Potently inhibits IL-2 gene transcription.[3][7] | [3][5][6][7] |
| In Vitro T-Cell Proliferation (Con A-stimulated) | No significant effect at 1 µM. | Significant inhibition. | [8] |
| In Vitro Spontaneous T-Cell Proliferation | Significant inhibition at 10 µM. | Inhibited spontaneous proliferation. | [8] |
| IC50 for JAK1 | 10 nM | Not Applicable | [5] |
| IC50 for JAK-dependent cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) | 36 - 249 nM | Not Applicable | [5] |
| Clinical Efficacy (Canine Atopic Dermatitis) | Faster onset of action in reducing pruritus.[9] | Slower onset of action compared to this compound.[9] | [9] |
Signaling Pathways and Points of Intervention
The differential mechanisms of this compound and Cyclosporine are best understood by visualizing their points of intervention within the T-cell activation signaling cascade.
Caption: T-cell activation signaling pathways and the inhibitory points of this compound and Cyclosporine.
Experimental Protocols
A standard method to assess T-cell activation is to measure the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.
T-Cell Activation Assay (IL-2 Production)
Objective: To quantify the inhibitory effect of this compound and Cyclosporine on T-cell activation by measuring IL-2 production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies).
-
This compound and Cyclosporine at various concentrations.
-
Complete RPMI-1640 medium.
-
96-well flat-bottom microtiter plates.
-
IL-2 ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood or culture the T-cell line according to standard protocols. Resuspend cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.[10]
-
Plate Coating (if using anti-CD3): Coat wells of a 96-well plate with anti-CD3 antibody. Incubate and then wash to remove unbound antibody.[10]
-
Treatment: Add 100 µL of the cell suspension to each well. Add the desired concentrations of this compound, Cyclosporine, or vehicle control to the respective wells.
-
Stimulation: Add the T-cell mitogen (e.g., soluble anti-CD28 antibody if wells are coated with anti-CD3, or PHA) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours in a humidified 37°C, 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using an IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the drug concentration to determine the IC50 values for each compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zoetis.cl [zoetis.cl]
- 7. ccjm.org [ccjm.org]
- 8. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A blinded, randomized clinical trial comparing the efficacy and safety of this compound and ciclosporin for the control of atopic dermatitis in client-owned dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Oclacitinib and Other JAK Inhibitors in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for inflammatory joint diseases like rheumatoid arthritis has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the intracellular JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines. Oclacitinib, a JAK inhibitor primarily approved for veterinary use in allergic dermatitis, exhibits a distinct selectivity profile that warrants a comparative analysis against other established and emerging JAK inhibitors used in human health, such as tofacitinib, baricitinib, upadacitinib, and filgotinib, within the context of preclinical arthritis models.
This guide provides an objective, data-driven comparison of the biochemical selectivity and in vivo efficacy of these JAK inhibitors in validated rodent models of arthritis. The information is intended to assist researchers and drug development professionals in evaluating the relative therapeutic potential and mechanistic differences of these compounds.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes. The therapeutic rationale for JAK inhibitors in arthritis is to interrupt this cascade and thereby dampen the inflammatory response.
Comparative Selectivity of JAK Inhibitors
The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—play distinct roles in mediating cytokine signaling. The selectivity of a JAK inhibitor for these different family members can have significant implications for its efficacy and safety profile. For instance, JAK1 is involved in signaling for many pro-inflammatory cytokines, while JAK2 is crucial for hematopoiesis. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other JAK inhibitors against the different JAK enzymes.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound | 10[1] | 18[1] | 99[1] | 84[1] | JAK1 > JAK2 |
| Tofacitinib | 1 | 20 | 40 | - | Pan-JAK (JAK1/3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 210 | 2300 | - | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values can vary between different assay conditions and studies. The values presented are representative figures from published literature.
Performance in Preclinical Arthritis Models
Rodent models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are standard tools for evaluating the in vivo efficacy of anti-arthritic compounds. These models recapitulate key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.
This compound
To date, there is a notable absence of publicly available studies evaluating the efficacy of this compound in established rodent models of inflammatory arthritis such as CIA or AIA. While this compound has demonstrated efficacy in models of allergic dermatitis, its potential in treating inflammatory arthritis in these preclinical settings remains to be characterized.[2]
Tofacitinib
Tofacitinib has been extensively studied in preclinical arthritis models and has demonstrated significant efficacy.
| Arthritis Model | Species | Dosing Regimen | Key Efficacy Readouts | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 30 mg/kg/day | Significant reduction in paw thickness and clinical arthritis score.[3] | Di Benedetto et al. |
| Collagen-Induced Arthritis (CIA) | Mouse | - | Decreased arthritis severity by reducing clinical score and hind paw edema.[4] | Machado et al. |
Baricitinib
Baricitinib has also shown robust efficacy in preclinical models of arthritis.
| Arthritis Model | Species | Dosing Regimen | Key Efficacy Readouts | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | - | Reduced joint inflammation and CAIA-induced bone loss.[5] | Liew et al. |
| Collagen-Induced Arthritis (CIA) | Mouse | 3 mg/kg once a day | Significant attenuation of arthritis progression.[6] | Funakoshi et al. |
Upadacitinib
Upadacitinib, a selective JAK1 inhibitor, has demonstrated potent anti-inflammatory effects in rodent arthritis models.
| Arthritis Model | Species | Dosing Regimen | Key Efficacy Readouts | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | 3 and 10 mg/kg | Dose-dependent reduction in paw swelling and bone erosion.[7] | Parmentier et al. |
Filgotinib
While much of the recent data on filgotinib focuses on clinical trials, its efficacy in preclinical arthritis models has been established.
| Arthritis Model | Species | Dosing Regimen | Key Efficacy Readouts | Reference |
| - | - | - | Preclinical studies supported its progression to clinical trials for rheumatoid arthritis. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized protocols for two of the most common rodent models of arthritis.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is widely used due to its pathological similarities to human rheumatoid arthritis.
Protocol:
-
Primary Immunization (Day 0): Female Lewis or Dark Agouti rats are given intradermal injections of bovine or porcine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail or other sites.[8][9]
-
Booster Immunization (Day 7): A second intradermal injection of type II collagen, this time emulsified in Incomplete Freund's Adjuvant (IFA), is administered.[8]
-
Disease Onset and Progression: Clinical signs of polyarthritis typically appear around day 11 and are characterized by joint swelling, erythema, and ankylosis.[8]
-
Treatment Administration: Test compounds (e.g., JAK inhibitors) are typically administered daily via oral gavage, starting either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs).
-
Assessment of Efficacy: Disease severity is monitored regularly by measuring paw volume (plethysmometry) or ankle diameter (caliper measurements) and using a macroscopic arthritis scoring system. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.[8]
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and highly reproducible model of polyarthritis.
Protocol:
-
Induction (Day 0): A single intradermal injection of Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil (Freund's Complete Adjuvant) is administered into the footpad or the base of the tail of susceptible rat strains (e.g., Lewis rats).[10][11]
-
Primary and Secondary Inflammation: An initial inflammatory response occurs at the injection site. A systemic, secondary polyarthritis develops in the non-injected paws, typically appearing between days 9 and 12 post-injection.[10]
Comparative Analysis and Logical Relationships
The choice of a JAK inhibitor for further development in the context of arthritis depends on a multi-faceted evaluation of its properties. The relationship between in vitro selectivity and in vivo efficacy is a key consideration.
Conclusion
This comparative guide highlights the distinct profiles of this compound and other prominent JAK inhibitors. While this compound demonstrates a preference for JAK1 inhibition in biochemical assays, its efficacy in preclinical arthritis models has not been reported, limiting a direct comparison in this context. In contrast, tofacitinib, baricitinib, and upadacitinib have all shown significant efficacy in reducing disease severity in well-established rodent models of arthritis. The provided data and experimental protocols offer a valuable resource for researchers in the field of rheumatology and immunology, facilitating informed decisions in the ongoing development of novel therapies for inflammatory joint diseases. Further studies are warranted to elucidate the potential of this compound in the treatment of inflammatory arthritis.
References
- 1. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivis.org [ivis.org]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. inotiv.com [inotiv.com]
- 9. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oclacitinib's Anti-inflammatory Effects in a Canine Lupus Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oclacitinib's performance against other therapeutic alternatives in the context of a canine lupus model. The information presented is collated from various studies and is intended to support further research and drug development in veterinary dermatology and immunology.
Comparative Efficacy of Treatments for Canine Cutaneous Lupus Erythematosus
The following tables summarize the available data on the efficacy of this compound and its alternatives in treating canine cutaneous lupus erythematosus (CCLE). Due to the nature of the available research, much of the data for this compound is derived from a key case series, while data for other treatments are drawn from broader literature reviews and studies on various autoimmune skin conditions.
Table 1: this compound Treatment Outcomes in Canine Chronic Cutaneous Lupus Erythematosus (CCLE)
| Canine Lupus Variant | Number of Cases | Dosage | Time to Initial Improvement | Time to Complete Remission | Outcome |
| Exfoliative Cutaneous Lupus Erythematosus (ECLE) | 1 | 0.45 mg/kg twice daily to 1.8 mg/kg once daily | 2-3 weeks | ~2 months | Complete Remission[1] |
| Mucocutaneous Lupus Erythematosus (MCLE) | 2 | 0.45 mg/kg twice daily to 1.8 mg/kg once daily | 2-3 weeks | ~2 months | Complete Remission[1] |
| Facial Discoid Lupus Erythematosus (FDLE) | 4 | 0.45 mg/kg twice daily to 1.8 mg/kg once daily | 2-3 weeks | ~2 months | 3 Complete Remission, 1 Good Response (≥50% lesion reduction)[1] |
Table 2: Comparison of this compound with Alternative Therapies for Canine Cutaneous Lupus Erythematosus
| Treatment | Typical Dosage | Reported Efficacy | Onset of Action | Common Adverse Effects |
| This compound | 0.45 mg/kg BID to 1.8 mg/kg SID[1] | High rate of complete or good response in CCLE case series[1] | 2-3 weeks for initial improvement[1] | Generally well-tolerated in studies[1][2] |
| Corticosteroids (e.g., Prednisolone) | Initial immunosuppressive doses (e.g., 2mg/kg/day), then tapered[3][4] | Effective for inducing remission[3][4] | Rapid | Polyuria, polydipsia, polyphagia, potential for long-term side effects[5] |
| Cyclosporine | 5 mg/kg/day[6] | Effective, especially in refractory cases[7][8] | Slower, may take weeks to months[9] | Gastrointestinal upset (vomiting, diarrhea)[10] |
| Tetracycline & Niacinamide | Varies | Reported success rate of 65-70% for discoid lupus[11] | Slow, may take up to 2 months for maximal effect[8] | Uncommon, but can include gastrointestinal upset[11] |
| Topical Tacrolimus | 0.1% ointment applied topically[7] | Effective for localized lesions, can be used as monotherapy or adjunctively[7] | Variable | Generally well-tolerated[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols relevant to the study of this compound in a canine lupus model.
Diagnosis and Case Selection Protocol
-
Inclusion Criteria:
-
Clinical signs consistent with canine cutaneous lupus erythematosus (e.g., depigmentation, erythema, scaling, erosions, ulcerations, particularly on the nasal planum, periocular area, and pinnae)[12].
-
Histopathological confirmation of interface dermatitis with basal cell apoptosis[12].
-
Exclusion of other potential causes of similar skin lesions, such as mucocutaneous pyoderma, through appropriate diagnostic tests (e.g., cytology, culture).
-
-
Diagnostic Procedures:
Treatment Administration and Monitoring Protocol
-
This compound Administration:
-
An induction dosage of 0.45 mg/kg twice daily to 1.8 mg/kg once daily is administered orally[1]. The dosage may be adjusted based on clinical response.
-
-
Monitoring:
-
Regular clinical examinations to assess the progression of skin lesions.
-
Complete blood counts performed at regular intervals to monitor for any hematological abnormalities[1].
-
Owner assessment of clinical signs and quality of life.
-
Efficacy Evaluation Protocol
-
Lesion Scoring: A standardized scoring system, such as a modified Canine Atopic Dermatitis Extent and Severity Index (CADESI) or a specific discoid lupus erythematosus scoring system, should be used to quantitatively assess the severity of lesions at baseline and throughout the study.
-
Response Criteria:
-
Time to Response: Record the time to initial observable improvement and the time to achieve complete or good remission[1].
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the scientific principles underlying the use of this compound in canine lupus and the structure of a comparative study, the following diagrams are provided.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for a comparative clinical trial.
Conclusion
The available evidence suggests that this compound is a promising therapeutic option for canine cutaneous lupus erythematosus, demonstrating a rapid onset of action and a high rate of clinical remission in a case series.[1] Its mechanism of action, through the inhibition of the JAK-STAT signaling pathway, directly targets the inflammatory cascade implicated in the pathogenesis of lupus. However, direct, large-scale comparative clinical trials with quantitative data are needed to definitively establish its superiority over existing treatments like corticosteroids and cyclosporine. The experimental protocols and diagrams provided in this guide offer a framework for conducting such validation studies, which will be crucial for the future of evidence-based veterinary dermatology.
References
- 1. Efficacy of this compound for the treatment of canine cutaneous lupus erythematosus - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]
- 2. dvm360.com [dvm360.com]
- 3. Cutaneous lupus erythematosus - Veterinary Practice [veterinary-practice.com]
- 4. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclosporine for Dogs: Uses, Side Effects, and Dosage - GoodRx [goodrx.com]
- 7. academy.royalcanin.com [academy.royalcanin.com]
- 8. researchgate.net [researchgate.net]
- 9. Ciclosporin therapy for canine generalized discoid lupus erythematosus refractory to doxycycline and niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Autoimmune Skin Diseases - WSAVA 2015 Congress - VIN [vin.com]
- 12. Discoid (Cutaneous) Lupus Erythematosus | VCA Animal Hospitals [vcahospitals.com]
Oclacitinib's Immunomodulatory Effects: A Comparative Analysis Across Immune Cell Lineages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oclacitinib's effects on various immune cell lineages, supported by experimental data. This compound, a selective Janus kinase (JAK) inhibitor, is a pivotal therapeutic agent in veterinary medicine, primarily for managing atopic dermatitis in dogs.[1] Its mechanism of action, centered on the JAK-STAT signaling pathway, has significant implications for its immunomodulatory properties.[1] This document delves into the nuanced interactions of this compound with different immune cells, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound functions by selectively inhibiting JAK enzymes, particularly JAK1.[2][3] These enzymes are crucial for the signaling of numerous cytokines involved in inflammation, allergy, and pruritus.[2][4] By binding to the ATP-binding pocket of JAK enzymes, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This disruption of the JAK-STAT pathway ultimately downregulates the expression of pro-inflammatory and pruritogenic cytokine genes.[1]
This compound exhibits the highest potency against JAK1, with significant, though lesser, activity against JAK2, JAK3, and TYK2 in isolated enzyme systems.[2] This selectivity for JAK1 is believed to drive its therapeutic efficacy while minimizing off-target effects.[2]
Comparative Efficacy: Quantitative Data
This compound's inhibitory activity has been quantified against various JAK enzymes and in functional assays assessing its impact on cytokine activity. The following tables summarize these findings.
Table 1: this compound Inhibitory Activity against JAK Family Enzymes
| Janus Kinase (JAK) Enzyme | IC50 (nM) |
| JAK1 | 10[2][3] |
| JAK2 | 18[2] |
| JAK3 | 99[2] |
| TYK2 | 84[2] |
IC50 (Half maximal inhibitory concentration) values were determined in isolated enzyme systems.[2]
Table 2: this compound Inhibitory Activity on Cytokine Function
| Cytokine | Associated Function | JAK Dependency | IC50 (nM) |
| IL-2 | Inflammation, T-cell proliferation | JAK1/JAK3 | 36-249[2] |
| IL-4 | Allergy, Th2 differentiation | JAK1/JAK3 | 36-249[2] |
| IL-6 | Inflammation | JAK1/JAK2/TYK2 | 36-249[2] |
| IL-13 | Allergy | JAK1/JAK2/TYK2 | 36-249[2] |
| IL-31 | Pruritus | JAK1/JAK2 | 36-249[2] |
| Erythropoietin (EPO) | Hematopoiesis | JAK2/JAK2 | >1000[2][3] |
| GM-CSF | Hematopoiesis | JAK2/JAK2 | >1000[2][3] |
| IL-12 | Innate Immunity | JAK2/TYK2 | >3000[2] |
| IL-23 | Innate Immunity | JAK2/TYK2 | >3000[2] |
IC50 values were determined in in vitro human or canine cell models.[2][3]
Effects on Specific Immune Cell Lineages
T-Lymphocytes (CD4+ and CD8+)
This compound demonstrates varied effects on T-cell populations. In vitro studies have shown that at concentrations corresponding to therapeutic dosages (around 1 µM), this compound does not significantly inhibit mitogen-stimulated T-cell proliferation.[5][6] However, at higher concentrations (10 µM), it can significantly inhibit spontaneous T-cell proliferation.[5][6]
Furthermore, some studies suggest that this compound can induce a dose-dependent cytoreductive and pro-apoptotic effect on both CD4+ and CD8+ T-cells in vitro.[7] In dogs with atopic dermatitis, treatment with this compound has been observed to decrease the percentage and absolute counts of activated (CD25+) CD4+ and CD8+ T-cells.[8] Conversely, an increase in the percentage of regulatory T-cells (Foxp3+CD4+) has also been reported, suggesting a shift towards a more regulatory immune phenotype.[8]
In terms of cytokine production, this compound at 1 µM did not significantly affect the production of IL-2, IL-10, IL-15, IL-18, IFN-γ, and TNF-α by Concanavalin A-stimulated T-cells.[5][6] However, at 10 µM, it significantly reduced the spontaneous secretion of IL-2, IL-15, IFN-γ, IL-18, and IL-10.[5] Murine studies indicate that this compound may suppress Th2-mediated immunity by inhibiting IL-4 production in CD4+ and CD8+ T-cells, while not affecting Th1-mediated immunity (IFN-γ production).[9][10]
B-Lymphocytes
The direct effects of this compound on B-cell function are less extensively characterized. However, by inhibiting cytokines like IL-4, which are crucial for immunoglobulin class switching in B-cells, this compound indirectly impacts B-cell activity.[2]
Mast Cells
This compound has been shown to affect mast cell function. In canine mast cell tumor cell lines, this compound significantly decreased the release of the pro-inflammatory cytokine IL-8 and the chemokine MCP-1.[11][12] It also demonstrated an ability to decrease the proliferation of these cell lines.[11][12]
Dendritic Cells (DCs)
In vitro studies on murine bone marrow-derived dendritic cells (BMDCs) have shown that this compound can significantly inhibit cytokine production (IL-12 and TNF-α), migration, and maturation of these antigen-presenting cells.[13] This suggests that this compound can modulate the initial stages of the adaptive immune response.
Neutrophils, Eosinophils, and Monocytes
In clinical trials involving dogs with atopic dermatitis treated with this compound, a decrease in mean white blood cell, neutrophil, eosinophil, and monocyte counts was observed, although these values generally remained within the normal range.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of this compound on immune cells.
Isolation of Canine Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from healthy dogs into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: The blood is diluted with an equal volume of sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque or Histopaque-1077) in a centrifuge tube.
-
Centrifugation: The tubes are centrifuged at 400-700 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, the layer of mononuclear cells at the plasma-density gradient interface is carefully aspirated.
-
Washing: The collected cells are washed twice with PBS or cell culture medium by centrifugation at 300 x g for 10 minutes to remove platelets and the density gradient medium.
-
Cell Counting and Viability: The final cell pellet is resuspended in culture medium, and the cell number and viability are determined using a hemocytometer and a viability stain such as trypan blue.
In Vitro T-Cell Proliferation Assay
-
Cell Seeding: Canine PBMCs are seeded in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Drug Incubation: this compound is added to the wells at various concentrations (e.g., 0.5, 1, 10 µM). A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cyclosporine) are also included.
-
Mitogen Stimulation: Cells are stimulated with a T-cell mitogen, such as Concanavalin A (Con A; 2.5-5 µg/mL) or Phytohemagglutinin (PHA). Unstimulated control wells are also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well 18 hours before harvesting. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining: Prior to seeding, cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity.
-
Cytokine Production Assay (ELISA)
-
Sample Collection: Supernatants from the T-cell proliferation assay (or other cell culture experiments) are collected after the incubation period.
-
ELISA Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-canine IL-2) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: The plate is washed again, and the collected supernatants and a serial dilution of a recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.
-
Enzyme Conjugate Incubation: The plate is washed, and an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated for 30 minutes.
-
Substrate Addition and Measurement: After a final wash, a substrate solution is added, and the color development is measured using a microplate reader at the appropriate wavelength. The cytokine concentrations in the samples are calculated based on the standard curve.
Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: Canine PBMCs or isolated T-cells are cultured and treated with different concentrations of this compound as described previously.
-
Cell Harvesting and Washing: After the treatment period, cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD) are added to the cells.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic or necrotic cells will be positive for both stains.
Conclusion
This compound exerts a multifaceted and selective immunomodulatory effect on the immune system. Its primary mechanism of action, the inhibition of JAK1-dependent cytokine signaling, translates to a significant reduction in the activity of key mediators of allergy, inflammation, and pruritus. The comparative data reveal a nuanced impact on different immune cell lineages, with notable effects on T-cell activation and differentiation, as well as the function of mast cells and dendritic cells. The provided experimental protocols offer a foundational framework for further research into the immunopharmacology of this compound and other JAK inhibitors. This detailed understanding is paramount for the continued development and targeted application of such therapies in both veterinary and potentially human medicine.
References
- 1. aleksabokarev.narod.ru [aleksabokarev.narod.ru]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. labpages2.moffitt.org [labpages2.moffitt.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Immunomodulatory in vitro effects of this compound on canine T‐cell proliferation and cytokine production | Semantic Scholar [semanticscholar.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis using canine peripheral blood for establishing in vitro conditions for monocyte differentiation into macrophages for Leishmania chagasi infection and T-cell subset purification - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Oclacitinib's Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Oclacitinib (Apoquel®), a selective Janus kinase (JAK) inhibitor, across different animal species. The information is supported by experimental data to assist researchers and professionals in the field of drug development.
Pharmacodynamic Profile: Mechanism of Action
This compound is a selective inhibitor of Janus kinase (JAK) enzymes, particularly JAK1.[1][2] By inhibiting JAK1, this compound blocks the signaling pathway of several key cytokines involved in pruritus, inflammation, and allergic responses, such as Interleukin-2 (IL-2), IL-4, IL-6, IL-13, and notably IL-31.[1][3][4] The binding of these cytokines to their receptors activates the JAK-STAT (Signal Transducers and Activators of Transcription) pathway, leading to the transcription of genes that perpetuate the inflammatory and pruritic cycle.[3][5] this compound's targeted approach on the JAK1 pathway provides a significant advantage over broader immunosuppressants.[6]
Signaling Pathway of this compound's JAK Inhibition
Caption: this compound inhibits the JAK-STAT signaling pathway.
Inhibitory Activity of this compound
The inhibitory activity of this compound against various JAK enzymes and its functional inhibition of key cytokines are summarized below. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme or cytokine activity.
| Target Enzyme | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 18 |
| JAK3 | 99 |
| TYK2 | 84 |
| Data sourced from isolated enzyme systems.[2][7] |
| Cytokine (JAK1-dependent) | IC50 (nM) |
| IL-2 | 91 |
| IL-4 | 41 |
| IL-6 | 249 |
| IL-13 | 122 |
| IL-31 | 36 |
| Data from in vitro human or canine cell models.[2][8] |
This compound demonstrates minimal effect on cytokines that do not activate the JAK1 enzyme, such as erythropoietin and granulocyte/macrophage colony-stimulating factor, with IC50 values greater than 1000 nM.[2][7]
Pharmacokinetic Profiles: A Cross-Species Comparison
This compound is rapidly and well-absorbed following oral administration in both dogs and cats.[9][10] The pharmacokinetic parameters, however, exhibit some species-specific differences.
| Parameter | Dog | Cat |
| Bioavailability | 89%[9][11] | 87%[10][12] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour[9][11] | 35 minutes[10][12] |
| Maximum Plasma Concentration (Cmax) | 324 ng/mL (at 0.4-0.6 mg/kg)[11][13] | Not specified in similar dose ranges |
| Elimination Half-life (t1/2) | 3.5 - 4.1 hours[11] | 2.3 hours[10] |
| Effect of Food on Absorption | Not significant[9][14] | Not specified |
Logical Flow of this compound's Therapeutic Action
Caption: Mechanism of this compound leading to therapeutic effect.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing specific experimental designs. A typical workflow for a pharmacokinetic study of this compound is outlined below.
Typical Experimental Workflow for a Pharmacokinetic Study
Caption: A standard workflow for pharmacokinetic studies.
Key Methodological Details
-
Study Design: Pharmacokinetic studies for this compound have often utilized a crossover design, where each animal receives different treatments (e.g., intravenous vs. oral, fasted vs. fed) with a washout period in between.[9][10][15]
-
Animals: Studies have been conducted in various breeds of dogs (e.g., Beagles, Mongrels) and in domestic short hair cats.[9][10][15]
-
Dosing: For oral administration, commercial tablets or gelatin capsules containing this compound maleate are typically used.[15] For intravenous administration, a solution of this compound is prepared, often with a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin.[15]
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dosing.[12][15]
-
Analytical Method: The concentration of this compound in plasma is determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[16]
Cross-Species Considerations and Conclusion
While the pharmacokinetic parameters of this compound in cats are similar to those in dogs, key differences exist. Notably, the absorption and elimination of this compound appear to be faster in cats, and there is greater inter-individual variability in plasma concentrations.[10][17] This suggests that different dosing regimens, potentially involving higher doses or shorter dosing intervals, may be necessary to achieve comparable therapeutic blood concentrations in cats as in dogs.[10]
In dogs, the prandial state, sex, or breed (Beagle vs. Mongrel) does not significantly affect the pharmacokinetics of this compound.[9][14] The dose proportionality has been established in dogs for oral administration from 0.6 to 3.0 mg/kg.[9][14]
This comparative guide highlights the current understanding of this compound's pharmacokinetic and pharmacodynamic profiles across species. Further research is warranted to explore these profiles in other species and to further elucidate the clinical implications of the observed inter-species variations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Safety of the Selective JAK1 Inhibitor this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qingmupharm.com [qingmupharm.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. The pharmacokinetics of this compound maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zoetisus.com [zoetisus.com]
- 12. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 13. zoetisus.com [zoetisus.com]
- 14. The pharmacokinetics of this compound maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]
- 15. ar.zoetis.com [ar.zoetis.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of this compound for the control of feline atopic skin syndrome: correlating plasma concentrations with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of Oclacitinib with Other Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oclacitinib (Apoquel®) has revolutionized the management of allergic dermatitis in dogs through its targeted inhibition of the Janus kinase (JAK) 1 enzyme, which is pivotal in the signaling of numerous pro-inflammatory and pruritogenic cytokines.[1][2][3] While its efficacy as a monotherapy is well-established, there is growing interest in its potential for synergistic or additive effects when combined with other therapeutic agents. This guide provides a comprehensive comparison of this compound in combination with glucocorticoids (prednisolone), calcineurin inhibitors (cyclosporine), and monoclonal antibodies (lokivetmab), supported by experimental data.
Mechanism of Action: this compound and the JAK-STAT Pathway
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Specifically, it is a selective inhibitor of JAK1.[1][2][3] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks the transcription of genes encoding various pro-inflammatory and pruritogenic cytokines, including IL-2, IL-4, IL-6, IL-13, and importantly, IL-31.[2][3]
This compound in Combination with Prednisolone
The combination of this compound with a glucocorticoid like prednisolone has been investigated to enhance initial treatment efficacy and prevent rebound pruritus.
Quantitative Data Summary
| Study Outcome | This compound Monotherapy (Group 2) | This compound + Prednisolone (Group 1) | p-value | Citation |
| Pruritus Visual Analog Scale (PVAS) Reduction at Day 7 | Significant reduction from baseline | Significant reduction from baseline | No significant difference between groups | [4][5] |
| Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) Reduction at Day 7 | Significant reduction from baseline | Significant reduction from baseline | No significant difference between groups | [4][5] |
| Adverse Events | 1 dog with polyphagia, 2 with self-limiting vomiting | 2 dogs with polyuria/polydipsia, 3 with polyphagia (resolved by D14) | Not specified | [4] |
Data from a study where Group 1 received prednisolone for 7 days, then an alternating regimen with this compound, while Group 2 received standard this compound therapy.
Experimental Protocol: this compound and Prednisolone Combination Study
A controlled clinical trial evaluated the effectiveness and safety of a combined protocol of this compound and prednisolone for canine atopic dermatitis.[4]
-
Study Design: Randomized controlled clinical trial.
-
Subjects: 23 client-owned dogs with atopic dermatitis.
-
Group 1 (Combination Therapy):
-
Days 0-7: Prednisolone (0.5 mg/kg every 24h).
-
Days 8-60: this compound (0.5 mg/kg) and prednisolone (0.5 mg/kg) administered alternately with a one-day pause between each drug.
-
-
Group 2 (this compound Monotherapy):
-
Days 0-14: this compound (0.5 mg/kg every 12h).
-
Days 15-60: this compound (0.5 mg/kg every 24h).
-
-
Assessments: Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04) and Pruritus Visual Analog Scale (PVAS) on Days 0, 7, 14, 30, 45, and 60.
Signaling Pathway: this compound and Glucocorticoid Interaction
While a direct synergistic mechanism at the molecular level is not fully elucidated, the combination therapy leverages the broad anti-inflammatory effects of glucocorticoids for initial rapid control, followed by the more targeted antipruritic action of this compound.
This compound in Combination with Cyclosporine
The co-administration of this compound and cyclosporine has been primarily evaluated for safety, with the potential for a more rapid onset of pruritus control compared to cyclosporine alone.
Quantitative Data Summary
A study evaluating the concomitant administration of this compound and cyclosporine in healthy Beagles found the combination to be well-tolerated.[6][7]
| Study Outcome | This compound Monotherapy | This compound + Cyclosporine | Citation |
| Adverse Events | Transient inappetence (3/8 dogs), mild weight loss (3/8 dogs) | Diarrhea (2/8 dogs), transient inappetence (3/8 dogs) | [6][7] |
| Clinical Pathology | Parameters remained within reference ranges | Parameters remained within reference ranges | [6][7] |
A separate clinical trial comparing this compound to cyclosporine monotherapy demonstrated a significantly faster onset of action for this compound in reducing pruritus.[1]
| Study Outcome | This compound | Cyclosporine | p-value | Citation |
| % Reduction in PVAS at Day 14 | 63.2% | 27.9% | <0.0001 | [1] |
| % Reduction in CADESI-02 at Day 14 | 58.7% | 43.0% | <0.0001 | [1] |
Experimental Protocol: this compound and Cyclosporine Co-administration Safety Study
-
Study Design: Randomized study in healthy dogs.
-
Subjects: Two groups of eight Beagle dogs.
-
Group 1 (this compound Monotherapy): 0.4-0.6 mg/kg twice daily for 14 days, then once daily for 7 days.
-
Group 2 (Combination Therapy): this compound (as above) + Cyclosporine (5 mg/kg once daily) for 3 weeks.
-
Assessments: Daily clinical examinations, weekly hematology, clinical chemistry, and coagulation evaluation.[6]
Signaling Pathway: Potential for Additive Immunomodulation
This compound and cyclosporine act on different intracellular signaling pathways involved in the immune response. This compound targets the JAK-STAT pathway, while cyclosporine inhibits calcineurin, a key enzyme in T-cell activation. The theoretical basis for their combined use lies in targeting two distinct nodes of immune cell activation.
This compound in Combination with Lokivetmab
Lokivetmab is a caninized monoclonal antibody that specifically targets and neutralizes canine IL-31, a key cytokine in the induction of pruritus. The combination with this compound, which also inhibits IL-31 signaling via JAK1, presents an interesting therapeutic approach.
Quantitative Data Summary
A study comparing the efficacy of this compound and lokivetmab found both to be effective in reducing pruritus and dermatitis scores, with no statistically significant difference in their overall efficacy.
| Study Outcome | This compound | Lokivetmab | Citation |
| PVAS and CADESI-04 Scores | Significant reduction from baseline | Significant reduction from baseline | |
| Switching Therapy | Switching from this compound to Lokivetmab maintained the level of pruritus and dermatitis control. | - |
Experimental Protocol: this compound and Lokivetmab Comparative Study
-
Study Design: Comparative clinical study.
-
Subjects: 25 client-owned dogs with newly diagnosed canine atopic dermatitis.
-
This compound Group (n=20): 0.4-0.6 mg/kg orally, twice daily for 14 days, then once daily for 8 weeks.
-
Lokivetmab Group (n=5): 2 mg/kg subcutaneously, every month for 8 weeks.
-
Assessments: Pruritus Visual Analog Scale (PVAS) and Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) at weeks 0, 4, and 8.
Signaling Pathway: Dual Targeting of the IL-31 Pathway
This compound and lokivetmab both inhibit the pruritogenic effects of IL-31, but through different mechanisms. Lokivetmab neutralizes circulating IL-31, preventing it from binding to its receptor. This compound acts intracellularly to block the signaling cascade that occurs after the IL-31 receptor is activated.
Conclusion
The available evidence suggests that this compound can be safely and effectively used in combination with prednisolone and cyclosporine to achieve specific therapeutic goals, such as a more rapid onset of action or prevention of rebound pruritus. While these combinations demonstrate clinical benefits, further studies designed specifically to assess pharmacological synergy are needed to quantify the degree to which these agents interact to produce an effect greater than their individual actions. The combination of this compound and lokivetmab represents a dual-pronged attack on the IL-31 pathway, though current data primarily supports their comparable efficacy as monotherapies. For researchers and drug development professionals, these findings highlight promising avenues for optimizing the management of canine allergic dermatitis through rational combination therapies. Future research should focus on dose-response studies of these combinations to definitively characterize their synergistic potential.
References
- 1. A blinded, randomized clinical trial comparing the efficacy and safety of this compound and ciclosporin for the control of atopic dermatitis in client-owned dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veterinaryevidence.org [veterinaryevidence.org]
- 3. Frontiers | Establishing an experimental model for canine atopic dermatitis through epicutaneous application of Dermatophagoides farinae [frontiersin.org]
- 4. Evaluation of this compound maleate and prednisolone combined therapy for the control of atopic dermatitis in dogs: A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 6. Repeated oral dose tolerance in dogs treated concomitantly with ciclosporin and this compound for three weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Oclacitinib vs. Baricitinib: An In Vitro Comparison of Kinase Selectivity and Potency
This guide provides an objective, data-driven comparison of Oclacitinib and Baricitinib, two prominent Janus kinase (JAK) inhibitors. The focus is on their in vitro performance, specifically their potency and selectivity against the JAK family of enzymes. This information is critical for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of these compounds.
Comparative Analysis of Inhibitory Potency
The in vitro potency of this compound and Baricitinib is typically quantified by their half-maximal inhibitory concentration (IC50) values against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency.
Baricitinib is a selective inhibitor of JAK1 and JAK2, with IC50 values of 5.9 nM and 5.7 nM, respectively, in cell-free assays.[1] It demonstrates approximately 70-fold selectivity against JAK3 and 10-fold selectivity against TYK2.[1] this compound is also a potent inhibitor, primarily targeting JAK1 with an IC50 of 10 nM.[2][3][4][5] Its inhibitory activity extends to other JAK family members, with IC50 values of 18 nM for JAK2, 99 nM for JAK3, and 84 nM for TYK2.[2][5] this compound is considered a first-generation JAK inhibitor, while Baricitinib is also classified as a first-generation inhibitor of JAK1 and JAK2.[6][7]
The data presented in the following table summarizes the reported IC50 values for both inhibitors against the JAK enzyme family, providing a clear comparison of their in vitro potency and selectivity profiles.
| Target Kinase | This compound IC50 (nM) | Baricitinib IC50 (nM) |
| JAK1 | 10[2][3][4][5] | 5.9[1] |
| JAK2 | 18[2][5] | 5.7[1] |
| JAK3 | 99[2][5] | ~406 (Calculated)[1] |
| TYK2 | 84[2][5] | ~58 (Calculated)[1] |
Note: Baricitinib's IC50 values for JAK3 and TYK2 are calculated based on reported selectivity ratios against the average of its JAK1/JAK2 IC50 (5.8 nM).[1]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade used by numerous cytokines and growth factors to regulate processes like immunity, inflammation, and hematopoiesis.[8] As the diagram below illustrates, cytokine binding to cell surface receptors triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to modulate gene transcription.[8] Both this compound and Baricitinib exert their effects by inhibiting specific JAKs within this pathway, thereby disrupting downstream signaling.
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and Baricitinib.
Experimental Protocols
Determining the in vitro potency and selectivity of kinase inhibitors like this compound and Baricitinib involves precise biochemical assays.[9][10] The following protocol outlines a typical methodology for an in vitro kinase inhibition assay.
Objective: To determine the IC50 value of an inhibitor against a specific Janus kinase.
Materials:
-
Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2.[4]
-
Specific peptide substrate for each kinase.
-
Adenosine triphosphate (ATP), radio-labeled or fluorescently-labeled.
-
Kinase reaction buffer.
-
Test inhibitors (this compound, Baricitinib) at various concentrations.
-
96-well microplates.
-
Detection reagents and instrument (e.g., scintillation counter or fluorescence plate reader).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (this compound and Baricitinib) in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant JAK enzyme, the specific peptide substrate, and the various concentrations of the inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. This initiates the transfer of a phosphate group from ATP to the substrate, catalyzed by the JAK enzyme.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding a termination solution, such as a high concentration of EDTA or by adding loading dye for gel electrophoresis.[11]
-
Detection and Quantification: Measure the amount of phosphorylated substrate. The method of detection depends on the ATP used:
-
Radiometric Assay: If using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.
-
Fluorescence-Based Assay: If using fluorescently-labeled ATP or antibodies specific to the phosphorylated substrate, the signal is read using a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zoetis.cl [zoetis.cl]
- 5. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro kinase assay [protocols.io]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Oclacitinib
Essential protocols for the safe handling, storage, and disposal of Oclacitinib in a laboratory setting, ensuring the well-being of drug development professionals.
This compound, an active pharmaceutical ingredient, necessitates stringent safety measures to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. Adherence to these guidelines is critical to mitigate risks such as serious eye damage and skin irritation.
Occupational Exposure Limits
Engineering controls should be the primary means to control airborne contamination levels below the established exposure limits. General room ventilation is typically adequate unless the process generates dust, mist, or fumes[1].
| Jurisdiction/Organization | Type | Value |
| Zoetis | TWA | 15 µg/m³[2][3][4] |
| Australia | TWA | 10 mg/m³ (Inhalable mist for Glycerol component)[2] |
| UK (EH40) | TWA | 10 mg/m³ (Mist for Glycerol component)[2] |
| Germany (DFG MAK) | TWA | 200 mg/m³ (Inhalable fraction for Glycerol & Polyethylene glycol components)[2] |
| US OSHA Table Z-1 | TWA | 15 µg/m³[3] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Personal Protective Equipment (PPE) Protocol
A systematic approach to donning and doffing PPE is crucial to prevent contamination and ensure user safety. The following workflow outlines the recommended sequence for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection : Always wear safety glasses with side shields or goggles.[2] A face shield is recommended if there is a risk of splashing. This compound is known to cause serious eye damage[2][4][5]. In case of accidental eye contact, immediately flush with water for at least 15 minutes and seek medical attention[6].
-
Skin Protection : Chemical-resistant gloves, such as nitrile, are mandatory.[2] Impervious protective clothing is recommended for bulk processing operations or if skin contact is possible[7]. Wash hands thoroughly after handling[6][7].
-
Respiratory Protection : Generally not required with adequate ventilation.[2][8] However, if dust is generated, an approved respirator must be worn[3].
Handling and Storage Procedures
Proper handling and storage are paramount to maintaining a safe laboratory environment.
-
Handling : Minimize dust generation and accumulation[3][5][7]. Avoid contact with eyes, skin, and clothing[5][7]. Do not eat, drink, or smoke in handling areas[3][5]. Wash hands and exposed skin before breaks and after work[8][9].
-
Storage : Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][3] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents[2][5]. The recommended storage temperature is between 20°C and 25°C (68°F to 77°F)[6][10].
Accidental Release and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills : Wipe up with an absorbent material (e.g., cloth, fleece).[3][5] Clean the surface thoroughly to remove any residual contamination[3][4][5].
-
Large Spills : Evacuate unnecessary personnel.[5] Eliminate all ignition sources.[5] Stop the flow of material if it is safe to do so.[3][5] Cover the spill with a plastic sheet to prevent spreading[3][5]. Absorb the spill with vermiculite, dry sand, or earth and place it into containers for disposal[3][5].
-
Decontamination : After the initial cleanup, decontaminate the spill area with detergent and water[9]. Prevent runoff from entering drains[9].
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.
Disposal Guidelines:
-
Unused or Expired Drug : Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][5] This typically involves incineration through an approved environmental management vendor[11].
-
Empty Containers : Empty containers should be thoroughly rinsed, with the first rinse collected as hazardous waste.[12] After rinsing, the labels should be obliterated, removed, or defaced before the container is discarded as regular solid waste[12].
-
Contaminated Materials : All PPE and materials used for spill cleanup should be collected in a properly labeled, sealed container and disposed of as hazardous waste[13][14]. Never return spilled material to the original container for re-use[3][5].
-
Environmental Precautions : Avoid release to the environment. Prevent entry into waterways, sewers, basements, or confined areas[3][5].
References
- 1. datacare.at [datacare.at]
- 2. scribd.com [scribd.com]
- 3. zoetisus.com [zoetisus.com]
- 4. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 5. www2.zoetis.com.au [www2.zoetis.com.au]
- 6. zoetisus.com [zoetisus.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 10. This compound | VCA Animal Hospitals [vcahospitals.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. mcfenvironmental.com [mcfenvironmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
